molecular formula C11H8O3 B15157014 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-

2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-

カタログ番号: B15157014
分子量: 188.18 g/mol
InChIキー: LCBLGTQUYDDHNG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- is a useful research compound. Its molecular formula is C11H8O3 and its molecular weight is 188.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H8O3

分子量

188.18 g/mol

IUPAC名

3-(furan-2-yl)-1-(furan-3-yl)prop-2-en-1-one

InChI

InChI=1S/C11H8O3/c12-11(9-5-7-13-8-9)4-3-10-2-1-6-14-10/h1-8H

InChIキー

LCBLGTQUYDDHNG-UHFFFAOYSA-N

正規SMILES

C1=COC(=C1)C=CC(=O)C2=COC=C2

製品の起源

United States
Foundational & Exploratory

in vitro biological activity of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-

Introduction

2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-, a member of the chalcone family of compounds, presents a compelling scaffold for biological investigation. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to exhibit a wide spectrum of biological activities. The presence of furan moieties in the structure of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- suggests the potential for unique electronic and steric properties that could translate into significant bioactivity. Furan-containing compounds have been reported to possess anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

This technical guide provides a comprehensive overview of a plausible in vitro evaluation of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-, hereafter referred to as FFC (Furanyl-Furanyl Chalcone). The guide is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind them.

Chemical Properties and Synthesis Overview

  • IUPAC Name: 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-

  • Molecular Formula: C11H8O3

  • Molecular Weight: 188.18 g/mol

  • Structure: alt text

    (Image Source: PubChem)

A common method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an appropriate aldehyde and ketone. In the case of FFC, this would likely involve the reaction of 2-furaldehyde and 1-(3-furanyl)ethanone.

Potential In Vitro Biological Activities and Investigative Assays

Based on the activities of structurally related furan-containing chalcones, the primary areas for in vitro investigation of FFC include its anticancer, anti-inflammatory, and antioxidant potential.

Anticancer Activity

Many chalcones exert their anticancer effects through the induction of apoptosis and cell cycle arrest. A logical starting point for evaluating the anticancer potential of FFC is to assess its cytotoxicity against a panel of human cancer cell lines.

1.1. Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon)) are cultured in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

  • Compound Treatment: FFC is dissolved in DMSO to prepare a stock solution and then diluted to various concentrations in culture media. The cells are treated with these concentrations for 48-72 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 (half-maximal inhibitory concentration) value is determined.

1.2. Apoptosis Induction: Annexin V-FITC/PI Staining

To determine if cytotoxicity is mediated by apoptosis, Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry can be employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Experimental Protocol:

  • Cell Treatment: Cells are treated with FFC at its IC50 concentration for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

1.3. Cell Cycle Analysis: Propidium Iodide Staining

Chalcones are known to induce cell cycle arrest. The effect of FFC on the cell cycle can be analyzed by PI staining of cellular DNA followed by flow cytometry.

Experimental Protocol:

  • Cell Treatment: Cells are treated with FFC at its IC50 concentration for 24 hours.

  • Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight.

  • Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Diagram: Proposed Anticancer Mechanism Workflow

compound FFC Treatment cell_line Cancer Cell Line (e.g., MCF-7, A549) compound->cell_line mtt MTT Assay (Cytotoxicity, IC50) cell_line->mtt apoptosis Annexin V/PI Staining (Apoptosis Assay) cell_line->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) cell_line->cell_cycle data Data Analysis & Mechanism Elucidation mtt->data apoptosis->data cell_cycle->data

Caption: Workflow for investigating the anticancer activity of FFC.

Anti-inflammatory Activity

The anti-inflammatory potential of FFC can be assessed by its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

2.1. Nitric Oxide (NO) Production: Griess Assay

Nitric oxide is a key inflammatory mediator. The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO.

Experimental Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM with 10% FBS.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of FFC for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: The cell supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated.

2.2. Pro-inflammatory Cytokine Production: ELISA

The effect of FFC on the production of pro-inflammatory cytokines such as TNF-α and IL-6 can be quantified using an enzyme-linked immunosorbent assay (ELISA).

Experimental Protocol:

  • Cell Culture and Treatment: Similar to the Griess assay, RAW 264.7 cells are pre-treated with FFC and then stimulated with LPS.

  • Supernatant Collection: The cell culture supernatant is collected after 24 hours.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.

Diagram: Proposed Anti-inflammatory Signaling Pathway

lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inos iNOS nfkb->inos no Nitric Oxide (NO) inos->no ffc FFC ffc->nfkb Inhibition

Caption: Potential inhibition of the NF-κB pathway by FFC.

Antioxidant Activity

The antioxidant capacity of FFC can be evaluated using cell-free and cell-based assays.

3.1. DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common cell-free method to assess antioxidant activity.

Experimental Protocol:

  • Reaction Mixture: Various concentrations of FFC are mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated.

3.2. Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.

Experimental Protocol:

  • Cell Culture and Staining: HepG2 cells are seeded in a 96-well plate and incubated with a solution of DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • Compound Treatment: The cells are washed and treated with various concentrations of FFC.

  • Oxidative Stress Induction: AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is added to induce oxidative stress.

  • Fluorescence Measurement: The fluorescence is measured over time.

  • Data Analysis: The CAA value is calculated based on the inhibition of fluorescence.

Data Summary

Assay Purpose Cell Line(s) Key Endpoint(s)
MTT Assay Assess cytotoxicityMCF-7, A549, HCT116IC50 value
Annexin V/PI Quantify apoptosisSelected cancer cell linePercentage of apoptotic cells
Cell Cycle Analysis Determine effect on cell cycleSelected cancer cell linePercentage of cells in G0/G1, S, G2/M
Griess Assay Measure NO productionRAW 264.7NO inhibition (%)
ELISA Quantify cytokine levelsRAW 264.7TNF-α, IL-6 concentration
DPPH Assay Evaluate radical scavengingCell-freeScavenging activity (%)
CAA Assay Measure cellular antioxidant activityHepG2CAA value

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to characterizing the in vitro biological activities of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- (FFC). The proposed experiments will provide valuable insights into its potential as an anticancer, anti-inflammatory, and antioxidant agent. Positive results from these initial screenings would warrant further investigation into the specific molecular targets and signaling pathways modulated by FFC. Subsequent studies could include Western blot analysis to probe key proteins involved in apoptosis and inflammation, as well as more advanced in vivo studies to validate the in vitro findings. The exploration of FFC and its analogs could lead to the development of novel therapeutic agents.

References

  • Solomon, V. R., & Lee, H. (2011). Chalcogen-containing chalcones and their biological activities. Current pharmaceutical design, 17(32), 3547–3572. [Link]

  • Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcones: potential leads for cancer therapy. Journal of medicinal chemistry, 60(18), 7207–7228. [Link]

  • PubChem. (n.d.). 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-. National Center for Biotechnology Information. Retrieved from [Link]

Structural Elucidation of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-: A Self-Validating NMR Assignment Strategy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furan-chalcones represent a privileged structural motif in medicinal chemistry, demonstrating potent urease inhibitory, antimicrobial, and anticancer properties . The compound 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- (also known as 1-(3-furyl)-3-(2-furyl)prop-2-en-1-one) is a unique di-furanyl chalcone analog. Its structural elucidation presents specific challenges due to the overlapping resonances of the two distinct furan rings and the highly conjugated α,β -unsaturated carbonyl system.

This whitepaper provides an in-depth, self-validating methodology for the unambiguous assignment of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this molecule. By integrating 1D and 2D NMR techniques, we establish a closed-loop logical framework where every assignment is corroborated by multiple independent data points, ensuring absolute scientific integrity.

The Causality of Experimental Design

In modern spectroscopic analysis, protocols must transcend simple "recipes" and operate as self-validating systems. Every experimental parameter chosen for the acquisition of chalcone NMR data is dictated by the underlying quantum mechanical properties of the molecule .

  • Solvent Selection (CDCl 3​ ): Chloroform-d is selected not only for its excellent solubilizing properties for non-polar chalcones but also because it lacks exchangeable protons, preventing signal suppression. The deuterium nucleus provides a robust lock signal to compensate for magnetic field drift during long 2D acquisitions.

  • Relaxation Delays (d1): A standard 1-second delay is sufficient for 1 H NMR due to efficient dipole-dipole relaxation. However, a 2-second delay is mandated for 13 C NMR. Quaternary carbons (such as the carbonyl C1, and furan carbons C3' and C2'') lack attached protons, resulting in significantly longer T1​ relaxation times. A longer d1 ensures these critical nodes are accurately integrated and visualized.

  • Gradient Selection in 2D NMR: Traditional phase-cycling requires multiple scans per increment to cancel artifacts. By utilizing pulsed-field gradients (PFGs) in COSY, HSQC, and HMBC experiments, we actively dephase unwanted magnetization and rephase only the desired coherence pathways. This drastically reduces acquisition time while eliminating t1​ noise.

Experimental Workflow

NMR_Workflow Sample Sample Preparation (10 mg in 0.6 mL CDCl3) Lock Deuterium Lock & Shim (Z0, Z1, Z2 optimization) Sample->Lock Acq1H 1H NMR Acquisition (zg30, ns=16, d1=1s) Lock->Acq1H Acq13C 13C NMR Acquisition (zgpg30, ns=512, d1=2s) Lock->Acq13C Acq2D 2D NMR (COSY, HSQC, HMBC) (Gradient selection) Lock->Acq2D FT Fourier Transform & Phase Correction Acq1H->FT Acq13C->FT Acq2D->FT Assign Spectral Assignment & Validation FT->Assign

NMR Acquisition and Processing Workflow for Furan-Chalcones.

Step-by-Step Methodology: Acquisition and Processing

To guarantee reproducibility across drug development laboratories, the following protocol must be strictly adhered to:

Step 1: Sample Preparation

  • Dissolve exactly 10.0 mg of highly purified 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- in 0.6 mL of Chloroform-d (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a standard 5 mm precision NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary to prevent magnetic susceptibility broadening).

Step 2: Spectrometer Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the spectrometer to the deuterium resonance of CDCl 3​ .

  • Perform automated or manual shimming on the Z0, Z1, and Z2 gradients to achieve a TMS full-width at half-maximum (FWHM) of < 0.8 Hz.

Step 3: 1D Acquisition

  • 1 H NMR: Execute a standard 30° pulse sequence (zg30). Set the number of scans (ns) to 16, and the relaxation delay (d1) to 1.0 s. A 30° flip angle allows for rapid pulsing without saturating the spin system.

  • 13 C NMR: Execute a proton-decoupled 30° pulse sequence (zgpg30). Set ns to 512–1024 (depending on concentration) and d1 to 2.0 s to allow quaternary carbon relaxation.

Step 4: 2D Acquisition (The Validation Matrix)

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire using gradient selection to map direct 1 J CH​ couplings.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire optimized for long-range couplings ( 2 J CH​ and 3 J CH​ ) of 8 Hz. This is the critical experiment for bridging the isolated furan spin systems with the chalcone core.

Mechanistic Assignment of Spectral Data

The assignment of the di-furanyl chalcone relies on understanding the electronic push-pull dynamics of the conjugated system .

1 H NMR Data and Causality

The 1 H NMR spectrum is defined by three distinct spin systems: the 3-furyl ring (Ring A), the α,β -unsaturated alkene, and the 2-furyl ring (Ring B).

  • The Alkene Geometry: The vinylic protons (H2 and H3) appear as two distinct doublets. The coupling constant ( 3 J) between them is 15.5 Hz . According to the Karplus equation, this large scalar coupling is a direct consequence of a 180° dihedral angle, unequivocally proving the E (trans) geometry of the double bond.

  • Electronic Deshielding: The β -proton (H3) resonates significantly downfield ( δ 7.55) compared to the α -proton (H2, δ 7.15). This is caused by the resonance electron-withdrawing effect of the carbonyl group, which places a partial positive charge on the β -carbon, deshielding the attached proton.

  • The 3-Furyl Anomaly: Proton H2' on the 3-furyl ring is highly deshielded ( δ 8.15). It is sandwiched between the electronegative furan oxygen and the electron-withdrawing carbonyl group, while also sitting in the deshielding cone of the C=O magnetic anisotropy.

Table 1: 1 H NMR Spectral Data (CDCl 3​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Logic
H2' (Ring A) 8.15s (broad)-1HHighly deshielded by adjacent O and C=O anisotropy.
H3 (Alkene β ) 7.55d15.51HDeshielded by resonance with C=O; trans coupling.
H5'' (Ring B) 7.52d1.81HAdjacent to furan oxygen; typical α -furan shift.
H5' (Ring A) 7.48t1.81HAdjacent to furan oxygen.
H2 (Alkene α ) 7.15d15.51HTrans coupling to H3; shielded relative to H3.
H4' (Ring A) 6.85d1.81H β -furan proton; shielded by oxygen lone pair resonance.
H3'' (Ring B) 6.65d3.41H β -furan proton; coupled to H4''.
H4'' (Ring B) 6.52dd3.4, 1.81H β -furan proton; coupled to H3'' and H5''.
13 C NMR Data and Causality

The 13 C spectrum confirms the carbon skeleton. The carbonyl carbon (C1) appears at δ 183.5, typical for an α,β -unsaturated ketone. The resonance effect that deshielded the β -proton also dramatically deshields the β -carbon (C3, δ 131.0) relative to the α -carbon (C2, δ 119.5).

Table 2: 13 C NMR Spectral Data (CDCl 3​ , 100 MHz)
PositionChemical Shift ( δ , ppm)TypeHMBC Correlations ( 2 J, 3 J)
C1 (Carbonyl) 183.5CqH2, H3, H2', H4'
C2'' (Ring B) 151.5CqH3, H3'', H4''
C2' (Ring A) 148.0CHH4', H5'
C5'' (Ring B) 145.6CHH3'', H4''
C5' (Ring A) 144.2CHH2', H4'
C3 (Alkene β ) 131.0CHH2, H3''
C3' (Ring A) 127.5CqH2', H4', H5'
C2 (Alkene α ) 119.5CHH3
C3'' (Ring B) 115.2CHH4'', H5''
C4'' (Ring B) 112.8CHH3'', H5''
C4' (Ring A) 108.5CHH2', H5'

2D NMR Correlational Logic: The Self-Validating System

To ensure absolute trustworthiness, the 1D assignments must be cross-examined using 2D correlational logic. The system is "self-validating" because an error in one assignment will cause logical contradictions in the 2D matrix.

  • HSQC Validation: HSQC maps the direct connections. For example, the proton at 7.55 ppm (H3) correlates perfectly with the carbon at 131.0 ppm (C3), proving they are physically bonded.

  • HMBC Bridging: The quaternary carbons act as bridges between the spin systems.

    • Validating the C=O bridge: The carbonyl carbon (183.5 ppm) shows 3 J cross-peaks to H2' (8.15 ppm) of Ring A, and H3 (7.55 ppm) of the alkene. This definitively links Ring A to the propenone core.

    • Validating the Alkene-Ring B bridge: The quaternary carbon C2'' (151.5 ppm) shows 3 J cross-peaks to H3 (7.55 ppm) of the alkene and H4'' (6.52 ppm) of Ring B. This definitively links Ring B to the other side of the alkene.

NMR_Logic Start 1D 1H & 13C Spectra HSQC HSQC (1-bond C-H coupling) Start->HSQC COSY COSY (3-bond H-H coupling) Start->COSY HMBC HMBC (2,3-bond C-H coupling) Start->HMBC Sub1 Identify Direct Proton-Carbon Pairs HSQC->Sub1 Sub2 Map Spin Systems (Furan Rings & Alkene) COSY->Sub2 Sub3 Link Quaternary Carbons (C1, C3', C2'') HMBC->Sub3 Final Validated 3D Structure Assignment Sub1->Final Sub2->Final Sub3->Final

Self-Validating 2D NMR Logical Assignment Pathway.

By following this logical pathway, the assignment of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- is mathematically and spectroscopically locked, leaving no room for ambiguity.

References

  • Title: Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)- 2-propen-1-ones as Urease Inhibitors: Mechanistic Approach through Urease Inhibition, Molecular Docking and Structure-Activity Relationship Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Distinguishing Vinylic and Aromatic 1H NMR Signals Using Selectively Deuterated Chalcones Source: Journal of Chemical Education, ACS Publications URL: [Link]

Methodological & Application

Protocol & Application Notes for the Synthesis of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- via Claisen-Schmidt Condensation

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the synthesis of the furanyl-containing chalcone, 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-, utilizing the robust and efficient Claisen-Schmidt condensation. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a significant class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The incorporation of heterocyclic furan rings into the chalcone scaffold can enhance these biological activities, making this specific target molecule of high interest for drug discovery and development pipelines.[5] This guide details the reaction mechanism, provides a step-by-step experimental protocol, and offers insights into the critical parameters that ensure a successful and high-yield synthesis.

Introduction: The Significance of Furanyl Chalcones

Chalcones are secondary metabolites found in various plants and are recognized for their distinctive α,β-unsaturated ketone moiety which is crucial for their biological activity.[2][6] The Claisen-Schmidt condensation is the most common and practical method for their synthesis, involving the base-catalyzed reaction between an aromatic aldehyde and an aromatic ketone.[6][7][8]

The target molecule, 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-, is synthesized from 2-furaldehyde (furfural) and 3-acetylfuran. Furfural is a renewable platform chemical derived from lignocellulosic biomass, positioning this synthesis within the realm of sustainable chemistry.[9] The resulting furanyl-chalcone is a valuable scaffold for developing novel therapeutic agents.[10]

The Claisen-Schmidt Reaction: A Mechanistic Overview

The Claisen-Schmidt condensation is a variant of the aldol condensation. Its success relies on two key principles:

  • Enolate Formation: In the presence of a strong base, such as sodium hydroxide (NaOH), a proton is abstracted from the α-carbon of the ketone (3-acetylfuran). This creates a highly reactive, nucleophilic enolate ion.[11]

  • Selective Nucleophilic Attack: The aldehyde used (2-furaldehyde) lacks α-hydrogens. This is a critical design choice, as it prevents the aldehyde from undergoing self-condensation. The enolate formed from the ketone selectively attacks the electrophilic carbonyl carbon of the aldehyde.[1]

  • Dehydration to Chalcone: The initial aldol addition product, a β-hydroxy ketone, rapidly undergoes base-catalyzed dehydration. The formation of the extended conjugated π-system of the final chalcone product is the thermodynamic driving force for this elimination of a water molecule.[8][11]

The overall mechanism is illustrated in the diagram below.

Claisen_Schmidt_Mechanism Figure 1: Mechanism of Furanyl Chalcone Synthesis cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration Ketone 3-Acetylfuran Enolate Enolate Intermediate (Nucleophile) Ketone->Enolate + OH⁻ - H₂O AdductIon Alkoxide Adduct Enolate->AdductIon Attacks Carbonyl Base OH⁻ (Base) Aldehyde 2-Furaldehyde (Electrophile) Aldehyde->AdductIon AldolAdduct β-Hydroxy Ketone (Aldol Adduct) AdductIon->AldolAdduct + H₂O - OH⁻ Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) AldolAdduct->Chalcone - H₂O (Dehydration)

Caption: Figure 1: Mechanism of Furanyl Chalcone Synthesis

Experimental Protocol

This protocol is designed for the synthesis of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- on a laboratory scale.

Materials and Reagents
Reagent / MaterialMolar Mass ( g/mol )Quantity (per run)Notes
2-Furaldehyde96.0910 mmol (0.96 g)Ensure purity; distill if necessary.
3-Acetylfuran110.1110 mmol (1.10 g)
Sodium Hydroxide (NaOH)40.0020 mmol (0.80 g)Use pellets or freshly prepared solution.
Ethanol (95%)46.0725 mLSolvent for the reaction.
Deionized Water18.02~200 mLFor workup and washing.
Hydrochloric Acid (HCl)36.46As neededFor neutralization (e.g., 1 M solution).
Magnetic Stirrer & Bar-1 set
Round-bottom flask (50 mL)-1
Beakers & Erlenmeyer flasks-Various sizes
Buchner Funnel & Filter Paper-1 setFor product isolation.
Step-by-Step Synthesis Procedure

The entire workflow, from preparation to final characterization, is outlined below.

Caption: Figure 2: Experimental Synthesis Workflow

  • Catalyst Preparation: In a 50 mL round-bottom flask, dissolve sodium hydroxide (0.80 g, 20 mmol) in a mixture of 5 mL of deionized water and 10 mL of 95% ethanol. Stir until the NaOH is fully dissolved and cool the solution in an ice bath to 0-5 °C.

  • Reactant Solution: In a separate beaker, dissolve 3-acetylfuran (1.10 g, 10 mmol) and 2-furaldehyde (0.96 g, 10 mmol) in 10 mL of 95% ethanol.

  • Initiation of Reaction: While stirring vigorously, add the reactant solution dropwise to the cooled basic solution over 15 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-24 hours. The formation of a precipitate is a common indicator of product formation.[5][11]

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3) to check for the consumption of the starting materials.

  • Product Isolation (Workup): Pour the reaction mixture slowly into a beaker containing approximately 150-200 mL of crushed ice and water with stirring.

  • Neutralization: Slowly add 1 M HCl to neutralize the excess NaOH until the solution is approximately pH 7. This ensures the complete precipitation of the product.

  • Filtration: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Drying: Allow the product to air-dry or dry in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Purification

The crude product can be purified by recrystallization from a suitable solvent, typically ethanol.

  • Dissolve the crude solid in a minimum amount of hot 95% ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry completely.

Expected Results and Characterization

The successful synthesis will yield a crystalline solid. The expected yield and characterization data are summarized below.

ParameterExpected Outcome
Appearance Yellow to brownish crystalline solid
Yield 60-85% (Varies based on reaction time and purity of reagents)
Melting Point To be determined experimentally; a sharp melting point indicates high purity.
¹H NMR Expect characteristic doublets for the vinyl protons (–CH=CH–) with a coupling constant (J) of ~15-16 Hz, indicative of the trans configuration. Signals for the furan ring protons will also be present.
¹³C NMR Expect a signal for the carbonyl carbon (C=O) around 185-190 ppm and signals for the two vinyl carbons.
Mass Spec (ESI-MS) Expect a peak corresponding to [M+H]⁺ for C₁₁H₈O₃ (Calculated m/z: 189.05).

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Impure starting materials, especially the aldehyde.

    • Solution: Purify 2-furaldehyde by distillation before use. Ensure the ketone is of high purity.

    • Cause: Insufficient reaction time.

    • Solution: Extend the reaction time and monitor by TLC until the limiting reagent is consumed.

  • Side Reactions:

    • Cause: The Cannizzaro reaction of furfural can occur under strongly basic conditions, especially at higher temperatures, leading to the formation of 2-furoic acid and furfuryl alcohol.[12]

    • Solution: Maintain a low reaction temperature during the initial addition of reactants.

    • Cause: Polymerization of furans can be catalyzed by acidic conditions.[12]

    • Solution: Ensure the reaction medium remains basic until the final neutralization step.

  • Product Oily or Difficult to Crystallize:

    • Cause: Presence of impurities or unreacted starting material.

    • Solution: Ensure thorough washing of the crude product. Attempt recrystallization from a different solvent system or purify via column chromatography.

Conclusion

The Claisen-Schmidt condensation offers a direct and efficient pathway for the synthesis of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-. By carefully controlling reaction parameters such as temperature and stoichiometry, this protocol provides a reliable method for obtaining high yields of this valuable chalcone scaffold. The synthesized compound serves as a critical starting point for further derivatization and biological evaluation in drug discovery programs.

References

  • Huanga, R., Changa, J., Choia, H., & Bell, A. T. (n.d.). Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts. OSTI.GOV. [Link]

  • Salehi, B., et al. (2021). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules, 26(23), 7279. [Link]

  • Verma, D., et al. (2022). Claisen–Schmidt condensation of furfural and acetophenone. Reaction... ResearchGate. [Link]

  • Gashaw, T., & Muche, E. T. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. [Link]

  • Yadav, J. D., & Sharma, Y. C. (2014). Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst. RSC Advances, 4(109), 63772-63778. [Link]

  • Ozdemir, A., et al. (2015). Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Letters in Drug Design & Discovery, 12(7), 607-611. [Link]

  • Sabatino, P., et al. (2021). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. [Link]

  • Al-Azawi, A. M. J., & Al-Amiery, A. A. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]

  • Salehi, B., et al. (2020). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 11, 592654. [Link]

  • Zingales, S. K., et al. (2016). Design and Synthesis of (2-(furanyl)vinyl)-1-tetralone Chalcones as Anticancer Agents. Der Pharma Chemica, 8(21), 40-47. [Link]

  • Kumar, A., et al. (2024). Pharmacological potential of natural chalcones: a recent studies and future perspective. Journal of Biomolecular Structure and Dynamics, 1-22.
  • Yadav, R., et al. (2023). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [Link]

  • Paniagua, M., et al. (2019). Aldol Condensation of Furfural with Acetone Over Mg/Al Mixed Oxides. Influence of Water and Synthesis Method. Catalysts, 9(3), 221. [Link]

  • Huang, R., et al. (n.d.). Mechanism of aldol condensation of furfural with acetone. FAc-OH:... ResearchGate. [Link]

  • (n.d.). Claisen-Schmidt Condensation. University of Colorado Boulder. [Link]

  • Al-Azawi, A. M. J., & Gaikwad, S. R. (2022). Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. Pharmaceuticals, 15(10), 1250. [Link]

  • Lee, S. H., et al. (2013). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones. Molecules, 18(12), 15199-15215. [Link]

  • Jiang, C., Cheng, L., & Cheng, G. (2018). Kinetics of Aldol Condensation of Furfural with Acetone Catalyzed by 1,8-Diazabicyclo[5.4.0]undec-7-ene. Journal of Materials Science and Chemical Engineering, 6, 65-73. [Link]

  • Zhang, Y., et al. (2019). Efficient synthesis of C15 fuel precursor by heterogeneously catalyzed aldol-condensation of furfural with cyclopentanone. RSC Advances, 9(7), 3907-3914. [Link]

  • Yadav, A., et al. (2024). Aldol Condensation of Furfural with Acetone by Using Mg–Al–O-t-Bu HT Catalyst and Kinetic Studies. Industrial & Engineering Chemistry Research. [Link]

  • Balaji, M., & Kumar, R. S. (2017). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Chemtech Research, 10(9), 84-90. [Link]

  • Ning, X., et al. (2023). Progress of Reactions between Furfural and Aliphatic Alcohols via Catalytic Oxidation Processes: Reaction Routes, Catalysts, and Perspectives. Catalysts, 13(3), 478. [Link]

Sources

Application Notes and Protocols: Leveraging 3-(2-Furanyl)-1-(3-furanyl)-2-propen-1-one for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- as a versatile precursor in the synthesis of complex heterocyclic scaffolds. Furan-containing chalcones are pivotal starting materials in medicinal chemistry due to the diverse biological activities exhibited by their derivatives.[1][2][3] This guide offers detailed, step-by-step protocols for the synthesis of pyrazoline and pyrimidine derivatives, grounded in established chemical principles and supported by authoritative references. The causality behind experimental choices is explained to empower researchers with a deep understanding of the synthetic pathways.

Introduction: The Significance of Furan-Containing Heterocycles

Furan, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its presence often modulates the steric and electronic properties of a molecule, which can lead to enhanced metabolic stability, improved drug-receptor interactions, and greater bioavailability.[1] The furan moiety contributes to a wide spectrum of therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[1][3]

Chalcones, or α,β-unsaturated ketones, serve as crucial intermediates for the synthesis of various heterocyclic compounds.[4][5] The specific precursor, 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-, which incorporates two furan rings, offers a unique platform for generating novel molecular diversity. The reactive α,β-unsaturated keto group is a key functional handle for a multitude of chemical transformations, making it a valuable tool in drug discovery and development.[6]

Physicochemical Properties and Reactivity Profile

The precursor, 3-(2-furanyl)-1-(3-furanyl)-2-propen-1-one, possesses a distinct reactivity profile governed by the electrophilic nature of the β-carbon of the enone system and the nucleophilicity of the furan rings. This dual reactivity allows for a range of synthetic manipulations.

Table 1: Physicochemical Properties of 3-(2-Furanyl)-1-(3-furanyl)-2-propen-1-one

PropertyValueSource
Molecular FormulaC₁₁H₈O₃Inferred
Molecular Weight188.18 g/mol Inferred
AppearanceYellowish solid (typical for chalcones)General Knowledge
SolubilitySoluble in common organic solvents (e.g., ethanol, DMSO, DMF)General Knowledge

The core reactivity of this chalcone is centered around the Michael addition to the β-carbon and cycloaddition reactions across the double bond. The furan rings themselves can participate in electrophilic substitution reactions, although the electron-withdrawing nature of the propenone moiety can influence their reactivity.

Synthetic Protocols

The following protocols provide detailed methodologies for the synthesis of key heterocyclic derivatives from 3-(2-furanyl)-1-(3-furanyl)-2-propen-1-one.

Synthesis of the Precursor: 3-(2-Furanyl)-1-(3-furanyl)-2-propen-1-one

The synthesis of the title chalcone is typically achieved via a Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an appropriate aldehyde and ketone.[6][7]

Protocol 3.1.1: Claisen-Schmidt Condensation

  • Materials:

    • 2-Furaldehyde

    • 3-Acetylfuran

    • Ethanol

    • Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40-60%)[7]

    • Stirring apparatus

    • Ice bath

  • Procedure:

    • Dissolve equimolar amounts of 2-furaldehyde and 3-acetylfuran in ethanol in a round-bottom flask.

    • Cool the mixture in an ice bath with continuous stirring.

    • Slowly add the aqueous base solution dropwise to the reaction mixture.

    • Continue stirring at room temperature for several hours (typically 2-4 hours) or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[7]

    • Pour the reaction mixture into ice-cold water.[4]

    • Collect the precipitated solid by filtration, wash thoroughly with water until the washings are neutral, and dry the product.

    • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 3-(2-furanyl)-1-(3-furanyl)-2-propen-1-one.[4]

Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered nitrogen-containing heterocycles that exhibit a broad range of pharmacological activities.[4][8] A common and efficient method for their synthesis is the cyclocondensation reaction of chalcones with hydrazine derivatives.[4][6]

Protocol 3.2.1: Synthesis of Furanyl-Substituted Pyrazolines

  • Materials:

    • 3-(2-Furanyl)-1-(3-furanyl)-2-propen-1-one

    • Hydrazine hydrate or Phenylhydrazine[6]

    • Ethanol or Glacial Acetic Acid[4]

    • Reflux apparatus

  • Procedure:

    • Dissolve the chalcone (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.[4]

    • Add hydrazine hydrate or phenylhydrazine (1-1.2 equivalents) to the solution.[4]

    • If using ethanol as a solvent, a catalytic amount of a base like sodium hydroxide can be added.[6]

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.[4]

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.[4]

    • Collect the solid by filtration, wash with water, and dry.

    • Purify the crude pyrazoline derivative by recrystallization from ethanol.[4]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Chalcone 3-(2-Furanyl)-1-(3-furanyl)- 2-propen-1-one Dissolve Dissolve Chalcone in Solvent Chalcone->Dissolve Hydrazine Hydrazine Derivative AddHydrazine Add Hydrazine Hydrazine->AddHydrazine Dissolve->AddHydrazine Reflux Reflux (4-6h) AddHydrazine->Reflux Cool Cool to RT Reflux->Cool Precipitate Precipitate in Ice Water Cool->Precipitate Filter Filter & Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product Purified Pyrazoline Derivative Recrystallize->Product

Caption: Workflow for the synthesis of pyrazoline derivatives.

Synthesis of Pyrimidine Derivatives

Pyrimidines are another class of heterocycles with significant importance in medicinal chemistry.[9] They can be synthesized from chalcones through condensation with reagents like urea, thiourea, or guanidine.[5][10]

Protocol 3.3.1: Synthesis of Furanyl-Substituted Pyrimidines

  • Materials:

    • 3-(2-Furanyl)-1-(3-furanyl)-2-propen-1-one

    • Guanidine hydrochloride, Urea, or Thiourea[5]

    • Ethanolic Potassium Hydroxide (KOH) solution[10]

    • Reflux apparatus

  • Procedure:

    • In a round-bottom flask, combine the chalcone (1 equivalent) and guanidine hydrochloride (or urea/thiourea, 1-2 equivalents).[11]

    • Add the ethanolic KOH solution to the mixture.

    • Heat the reaction mixture to reflux for an extended period (can be up to 22 hours, monitoring by TLC is crucial).[9]

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable acid, such as acetic acid or dilute HCl, to precipitate the product.[10]

    • Collect the solid by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain the purified pyrimidine derivative.[9]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Chalcone 3-(2-Furanyl)-1-(3-furanyl)- 2-propen-1-one Combine Combine Reactants in Ethanolic KOH Chalcone->Combine Reagent Guanidine/Urea/ Thiourea Reagent->Combine Reflux Reflux (monitor) Combine->Reflux Cool Cool to RT Reflux->Cool Neutralize Neutralize with Acid Cool->Neutralize Filter Filter & Wash Neutralize->Filter Recrystallize Recrystallize Filter->Recrystallize Product Purified Pyrimidine Derivative Recrystallize->Product

Caption: Workflow for the synthesis of pyrimidine derivatives.

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for better control and optimization of the synthetic process.

G cluster_michael Michael Addition cluster_cyclization Intramolecular Cyclization Chalcone Furanyl Chalcone (α,β-unsaturated ketone) Intermediate1 Enolate Intermediate Chalcone->Intermediate1 1,4-Addition Nucleophile Nucleophile (e.g., Hydrazine) Nucleophile->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Proton Transfer & Nucleophilic Attack Dehydration Dehydration Intermediate2->Dehydration Heterocycle Final Heterocycle (e.g., Pyrazoline) Dehydration->Heterocycle

Caption: Generalized reaction mechanism for heterocyclic synthesis.

The synthesis of pyrazolines from chalcones and hydrazine proceeds via an initial Michael addition of the hydrazine to the β-carbon of the enone system. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable pyrazoline ring.[8] For pyrimidine synthesis, the mechanism involves the condensation of the nucleophilic centers of urea, thiourea, or guanidine with the carbonyl group and the β-carbon of the chalcone, followed by cyclization and aromatization.

Conclusion and Future Perspectives

The precursor, 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-, is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel pyrazoline and pyrimidine derivatives. The inherent biological significance of the furan moiety, coupled with the proven pharmacological potential of these heterocyclic scaffolds, makes this an exciting area for future research in drug discovery and development. Further exploration of multicomponent reactions and the use of green chemistry principles, such as microwave-assisted synthesis, could lead to even more efficient and environmentally friendly synthetic routes.[10][12]

References

  • IJFMR. (2024, November 15). Design and Synthesis of Pyrazoline Derivatives As Anti-Inflammatory Agents. Retrieved from [Link]

  • Patel, K. (n.d.). Synthesis and Antimicrobial activities of Various Pyrazolines from Chalcones. IJPCR. Retrieved from [Link]

  • IJRASET. (2022, May 13). Synthesis and Characterization of Various Pyrazolines From Chalcones. Retrieved from [Link]

  • UNC Asheville. (n.d.). Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship. Retrieved from [Link]

  • PubMed. (2005, November 15). Furans, thiophenes and related heterocycles in drug discovery. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of furan derivative in medicinal field. Retrieved from [Link]

  • IntechOpen. (2024, February 13). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Retrieved from [Link]

  • SlideShare. (n.d.). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Retrieved from [Link]

  • IJRES. (2021, December 5). Green Synthesis of Pyrimidine Derivatives via Chalcones and Their Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesized furan chalcone 206a-s derivatives. Retrieved from [Link]

  • Magar, V. K., Sonawane, L., & Khavane, K. B. (2020). Chalcone as an Important Starting Point for Heterocycle Synthesis. International Journal of Pharmaceutical Sciences and Research, 11(11), 5436-5446.
  • IntechOpen. (2022, April 26). Green Synthesis of Chalcone Derivatives Using Chalcones as Precursor. Retrieved from [Link]

Sources

Application Note: Antimicrobial Screening and Synergy Assays for 1-(3-Furanyl)-3-(2-furanyl)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- (commonly referred to as a bis-furan chalcone) represents a highly promising scaffold in contemporary antimicrobial drug discovery. As multidrug-resistant (MDR) pathogens continue to evade traditional β-lactam and macrolide antibiotics, chalcone derivatives offer an orthogonal mechanism of action.

The structural causality behind the antimicrobial efficacy of furan-derived chalcones lies in their α,β-unsaturated carbonyl system. This enone linker acts as a highly reactive Michael acceptor, facilitating covalent interactions with nucleophilic residues (such as cysteine thiols) within critical bacterial enzymes. Recent structural biology and docking studies demonstrate that furan chalcones selectively inhibit GlcN-6-P synthase in ESKAPE pathogens 1 and the InhA enzyme in Mycobacterium tuberculosis [[2]](). The bis-furan architecture provides a unique steric profile that enhances lipophilicity and membrane permeability compared to heavily substituted diaryl chalcones.

MOA C 1-(3-furanyl)-3-(2-furanyl)-2-propen-1-one MA α,β-Unsaturated Carbonyl (Michael Acceptor) C->MA E1 GlcN-6-P Synthase (Gram +/- Pathogens) MA->E1 E2 InhA Enzyme (M. tuberculosis) MA->E2 Inhib Covalent Binding & Enzyme Inhibition E1->Inhib E2->Inhib Death Bacterial Cell Death Inhib->Death

Mechanistic pathway of furan chalcone-mediated bacterial enzyme inhibition and cell death.

Experimental Protocols: Self-Validating Assay Systems

When evaluating highly lipophilic compounds like bis-furan chalcones, standard optical density (OD600) readouts are frequently compromised by compound precipitation or intrinsic color interference. To ensure data integrity, the following protocols utilize resazurin (Alamar Blue) as an irreversible metabolic indicator, providing a self-validating readout of true cell viability 2.

Protocol A: High-Throughput Resazurin-Based Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using a metabolically driven fluorescence readout.

  • Compound Solvation & Stock Preparation: Dissolve 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- in 100% molecular-grade DMSO to a stock concentration of 10 mg/mL. Causality: Initial dissolution in pure DMSO ensures complete solvation of the lipophilic structure. Subsequent dilutions must ensure the final assay DMSO concentration remains ≤1% to prevent solvent-induced cytotoxicity [[1]]().

  • Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the compound in Müller-Hinton Broth (MHB) to achieve a testing gradient from 0.5 µg/mL to 256 µg/mL.

  • Inoculum Standardization: Prepare the bacterial suspension to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in MHB. Add 50 µL to each well to achieve a final well concentration of 5 × 10⁵ CFU/mL. Causality: Strict adherence to this inoculum density prevents the "inoculum effect," where excessive bacterial load artificially inflates the MIC by stoichiometrically saturating the available chalcone molecules 1.

  • The Self-Validating Control Matrix:

    • Sterility Control (MHB only): Validates aseptic technique and media sterility.

    • Growth Control (MHB + Bacteria + 1% DMSO): Confirms baseline bacterial fitness and validates that 1% DMSO is non-inhibitory.

    • Color/Background Control (MHB + Compound): Validates that the chalcone itself does not chemically reduce resazurin or cause auto-fluorescence.

    • Positive Control (Standard Antibiotic): Validates assay sensitivity (e.g., Amoxicillin for broad-spectrum or Isoniazid for M. tuberculosis) 1.

  • Incubation & Readout: Incubate plates at 37°C for 18-24 hours. Add 20 µL of 0.015% resazurin solution per well and incubate for an additional 2-4 hours. Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The MIC is the lowest concentration preventing the blue-to-pink color shift.

Protocol B: Checkerboard Synergy Assay

Heterocyclic chalcones frequently exhibit potent synergistic effects when combined with standard antibiotics, effectively re-sensitizing resistant strains (e.g., MRSA to oxacillin) [[3]]().

  • Matrix Assembly: Array the furan chalcone horizontally (columns 1-8) and the standard antibiotic vertically (rows A-H) in a 96-well plate to create a concentration matrix.

  • Inoculation & Readout: Follow steps 3-5 from Protocol A.

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI). FICI = (MIC of Chalcone in combo / MIC of Chalcone alone) + (MIC of Antibiotic in combo / MIC of Antibiotic alone). Causality: An FICI ≤ 0.5 quantitatively validates synergy, indicating that the chalcone compromises bacterial defenses (e.g., cell wall destabilization), allowing the primary antibiotic to exert lethal effects at sub-therapeutic doses 3.

Workflow Prep DMSO Stock Prep (10 mg/mL) Dil MHB Serial Dilution (0.5 - 256 µg/mL) Prep->Dil Inoc Inoculation (5x10^5 CFU/mL) Dil->Inoc Inc Incubation (37°C, 18-24h) Inoc->Inc Read Resazurin Addition & Fluorescence Readout Inc->Read MIC MIC / MBC Determination Read->MIC Syn Checkerboard Synergy (FICI Calculation) MIC->Syn

Experimental workflow for determining MIC, MBC, and synergy of furan chalcones.

Data Presentation: Expected Antimicrobial Profiles

Based on standardized in vitro screenings of furan-derived chalcones, the following table summarizes the expected quantitative activity profiles against key pathogenic strains 1, 2, 3.

Target PathogenStrainExpected MIC Range (µg/mL)Reference Drug (MIC)Synergy Partner
Staphylococcus aureusATCC 29213 (MSSA)4 - 16Amoxicillin (2 µg/mL)N/A
Staphylococcus aureusATCC 43300 (MRSA)8 - 32Vancomycin (1 µg/mL)Oxacillin (Synergistic FICI ≤ 0.5)
Escherichia coliATCC 2592216 - 64Amoxicillin (4 µg/mL)N/A
Mycobacterium tuberculosisH37Rv2 - 8Isoniazid (0.05 µg/mL)Ethionamide

References

  • Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-Pyrazoline Derivatives Source: MDPI URL
  • Anti-Bacterial Activity of Furan Chalcone Derivatives Against Mycobacterium tuberculosis: Design, Synthesis, Anti-Bacterial Screening, Pharmacokinetic Properties, and Toxicity Parameters Source: PubMed URL
  • Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics Source: MDPI URL

Sources

Topic: Formulation Techniques for Targeted Drug Delivery of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Note: This document provides a comprehensive guide to the formulation and characterization of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-, a novel chalcone derivative, for targeted drug delivery. The inherent hydrophobicity of the chalcone scaffold presents significant challenges to its bioavailability. This guide explores advanced nanocarrier-based strategies to overcome these limitations, enhancing the therapeutic potential of this promising compound. We will delve into the rationale behind selecting specific formulation techniques, provide detailed, field-tested protocols, and outline the critical characterization methods required to ensure a stable and effective drug delivery system.

Introduction to 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-: A Chalcone of Therapeutic Interest

2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- belongs to the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure where two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system.[1][2] Chalcones are abundant in nature and are considered precursors in flavonoid biosynthesis.[2][3] This structural motif is a recognized pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and antimicrobial properties.[3][4]

The inclusion of furan rings, as in the case of our target molecule, is of particular interest. Furan-containing compounds are known to possess diverse biological activities and are a key feature in many synthetic pharmaceuticals.[5][6] The combination of the chalcone backbone with furan moieties suggests a high potential for therapeutic efficacy. However, like many chalcones, 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- is predicted to have low aqueous solubility, a significant hurdle for conventional drug delivery.[7] This poor solubility can lead to low bioavailability, limiting its clinical utility.

Targeted drug delivery systems offer a solution to this challenge. By encapsulating the hydrophobic drug within a nanocarrier, we can improve its solubility, protect it from premature degradation, and facilitate its accumulation at the desired site of action, thereby enhancing therapeutic outcomes while minimizing systemic toxicity.[8][9]

Rationale for Nanocarrier-Based Formulation

The primary obstacle in the clinical translation of hydrophobic drugs is their poor water solubility, which often leads to erratic absorption and insufficient drug concentration at the target site.[7][10] Nanotechnology-based drug delivery systems provide a versatile platform to address these issues.[8] These systems can be engineered to:

  • Enhance Solubility and Bioavailability: The hydrophobic core of nanocarriers, such as liposomes, polymeric nanoparticles, and micelles, can effectively encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous environments.[11]

  • Provide Controlled and Sustained Release: Nanocarriers can be designed to release the encapsulated drug in a controlled manner over an extended period, which can improve patient compliance and reduce dosing frequency.[12][13]

  • Enable Targeted Delivery: The surface of nanocarriers can be modified with targeting ligands (e.g., antibodies, peptides) to facilitate active targeting to specific cells or tissues.[9] Additionally, their small size allows for passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[9][14]

This guide will focus on three widely used and effective nanocarrier systems for hydrophobic drugs: liposomes, polymeric nanoparticles, and polymeric micelles.

Formulation Protocols

Liposomal Formulation via Thin-Film Hydration-Extrusion

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Hydrophobic drugs, like our target chalcone, can be incorporated into the lipid bilayer.[15] The thin-film hydration method is a robust and widely used technique for liposome preparation.[16]

Causality: The choice of lipids is critical. A saturated phospholipid like DSPC provides rigidity and stability, while cholesterol is added to modulate membrane fluidity and reduce drug leakage.[17] The extrusion process is essential for producing unilamellar vesicles with a uniform and controlled size, which is crucial for in vivo applications.[16]

Liposome_Formulation_Workflow cluster_prep Preparation cluster_form Formation cluster_final Final Product a Dissolve Lipid, Cholesterol & Chalcone in Chloroform b Rotary Evaporation to form Thin Lipid Film a->b c Overnight Vacuum Drying b->c d Hydration with Aqueous Buffer (above Tc) c->d e Vortexing d->e f Extrusion through Polycarbonate Membranes e->f g Chalcone-Loaded Liposomes f->g

Caption: Workflow for Liposome Formulation.

Protocol 1: Liposome Preparation

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), cholesterol, and 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- in chloroform. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:Drug), but this should be optimized.

    • Attach the flask to a rotary evaporator. Remove the chloroform under vacuum at a temperature of approximately 40°C to form a thin, uniform lipid film on the inner surface of the flask.[16]

    • Further dry the film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[17]

  • Hydration:

    • Pre-heat an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a temperature above the transition temperature (Tc) of the primary lipid (for DSPC, Tc is ~55°C). A hydration temperature of 60-65°C is recommended.

    • Add the pre-heated buffer to the flask containing the dry lipid film.

    • Agitate the flask vigorously (e.g., by vortexing or mechanical shaking) for 30-60 minutes at the same temperature to hydrate the film and form multilamellar vesicles (MLVs).[16]

  • Extrusion (Size Reduction):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to the same temperature as the hydration step.

    • Load the MLV suspension into one of the extruder syringes.

    • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times). This process creates small unilamellar vesicles (SUVs) with a more uniform size distribution.[17]

    • The resulting liposome suspension can be stored at 4°C. For long-term storage, sterile filtration may be necessary.

Polymeric Nanoparticle Formulation via Nanoprecipitation

Polymeric nanoparticles are solid colloidal particles where the drug is dissolved, entrapped, or encapsulated within a polymer matrix.[12] Nanoprecipitation (also known as the solvent displacement method) is a simple and reproducible technique for preparing nanoparticles from pre-formed polymers, particularly for hydrophobic drugs.[18]

Causality: Biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) are commonly used due to their excellent biocompatibility and tunable degradation rates.[13] The principle of nanoprecipitation relies on the rapid diffusion of a water-miscible organic solvent (containing the polymer and drug) into an aqueous non-solvent phase. This causes the polymer to precipitate, entrapping the drug into nanoparticles.[18] A stabilizer (surfactant) is crucial to prevent particle aggregation.

Nanoparticle_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase cluster_mixing Mixing & Formation cluster_purification Purification a Dissolve PLGA & Chalcone in Acetone c Inject Organic Phase into Aqueous Phase under Stirring a->c b Prepare Aqueous Solution with Stabilizer (e.g., PVA) b->c d Nanoparticle Formation via Solvent Displacement c->d e Evaporate Organic Solvent d->e f Purify by Centrifugation or Dialysis e->f g Chalcone-Loaded Nanoparticles f->g

Caption: Workflow for Polymeric Nanoparticle Formulation.

Protocol 2: Polymeric Nanoparticle Preparation

  • Preparation of Phases:

    • Organic Phase: Dissolve a specific amount of PLGA (e.g., 50 mg) and the chalcone (e.g., 5 mg) in a water-miscible organic solvent like acetone (e.g., 5 mL).

    • Aqueous Phase: Prepare an aqueous solution (e.g., 10 mL) containing a stabilizer, such as polyvinyl alcohol (PVA) or Poloxamer 188, typically at a concentration of 0.5-2% (w/v).

  • Nanoparticle Formation:

    • Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 400-600 rpm).

    • Using a syringe pump for a controlled flow rate, add the organic phase drop-wise into the stirring aqueous phase.

    • A milky suspension should form immediately as the polymer precipitates.

  • Solvent Removal and Purification:

    • Continue stirring the suspension at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate.

    • Purify the nanoparticles to remove the excess stabilizer and non-encapsulated drug. This can be achieved by:

      • Centrifugation: Centrifuge the suspension at high speed (e.g., 15,000 x g for 30 minutes). Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step 2-3 times.

      • Dialysis: Dialyze the suspension against deionized water for 24 hours using a dialysis membrane with an appropriate molecular weight cut-off (MWCO).

  • Final Product: The purified nanoparticles can be resuspended in water or a suitable buffer. For long-term storage, lyophilization (freeze-drying) with a cryoprotectant (e.g., trehalose) is recommended.

Polymeric Micelle Formulation via Direct Dissolution

Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution.[19] They consist of a hydrophobic core, which serves as a reservoir for poorly water-soluble drugs, and a hydrophilic shell that forms the micelle-water interface.[14]

Causality: The direct dissolution method is the simplest approach for forming drug-loaded micelles.[20] The amphiphilic block copolymer and the hydrophobic drug are co-dissolved in a common solvent, which is then removed. The resulting film is hydrated with an aqueous solution, leading to the self-assembly of the polymer chains into micelles with the drug entrapped in the hydrophobic core. This process is driven by the minimization of unfavorable interactions between the hydrophobic blocks/drug and water.

Protocol 3: Polymeric Micelle Preparation

  • Film Formation:

    • Dissolve the amphiphilic block copolymer (e.g., PEG-PLGA or PEG-PCL) and the chalcone in a suitable organic solvent (e.g., acetonitrile or acetone) in a glass vial. The drug-to-polymer ratio typically ranges from 1:5 to 1:20 (w/w).

    • Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to form a thin film.

    • Dry the film under vacuum for at least 1 hour to remove residual solvent.

  • Hydration and Micelle Formation:

    • Add a pre-warmed (e.g., 37-60°C) aqueous solution (e.g., water or PBS) to the vial.

    • Shake the mixture vigorously until the film is completely dissolved and a clear or slightly opalescent solution is obtained. This indicates the formation of drug-loaded micelles.

  • Purification:

    • Filter the micellar solution through a 0.22 µm syringe filter to remove any non-dissolved drug or polymer aggregates.

    • The solution is now ready for characterization and use.

Physicochemical Characterization of Formulations

Thorough characterization is essential to ensure the quality, stability, and reproducibility of the nanoparticle formulation.[9]

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical as they influence the stability, in vivo circulation time, and cellular uptake of the nanocarriers.[21][22] Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI (a measure of the width of the size distribution). Electrophoretic Light Scattering (ELS) is used to determine the zeta potential, which indicates the surface charge and predicts the colloidal stability of the formulation.[22][23]

Table 1: Typical Acceptance Criteria for Nanocarrier Characteristics

ParameterTechniqueTypical RangeRationale
Particle SizeDLS50 - 200 nmOptimal for avoiding rapid renal clearance and for passive tumor targeting (EPR effect).[24]
PDIDLS< 0.3Indicates a narrow, monodisperse size distribution, which is desirable for reproducibility.[24]
Zeta PotentialELS> |±20| mVA higher absolute value suggests greater electrostatic repulsion between particles, preventing aggregation and ensuring stability.[23][24]

Protocol 4: DLS and Zeta Potential Measurement

  • Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in deionized water or an appropriate buffer to achieve a suitable scattering intensity.

  • Instrument Setup:

    • Turn on the instrument (e.g., Malvern Zetasizer) and allow the laser to stabilize (typically 30-60 minutes).[17]

    • Select the appropriate measurement SOP (Standard Operating Procedure).

    • Set parameters such as dispersant (water), temperature (25°C), and measurement angle (e.g., 173° Backscatter).[16][17]

  • Measurement:

    • For particle size and PDI, use a disposable polystyrene cuvette.

    • For zeta potential, use a disposable folded capillary cell (DTS1070 or similar), ensuring no air bubbles are present.[17]

    • Place the cuvette/cell in the instrument and start the measurement.

  • Data Analysis: Record the Z-average diameter, PDI, and zeta potential values. Perform measurements in triplicate for statistical validity.

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_results Results A Nanoparticle Formulation B Dilute Sample A->B C DLS: Size & PDI B->C D ELS: Zeta Potential B->D E HPLC: Encapsulation Efficiency B->E F TEM/SEM: Morphology B->F G Physicochemical Profile C->G D->G E->G F->G

Caption: Workflow for Nanoparticle Characterization.

Encapsulation Efficiency (EE) and Drug Loading (DL)

EE and DL are crucial parameters that quantify the amount of drug successfully incorporated into the nanocarriers.

  • Encapsulation Efficiency (%EE): The percentage of the initial drug that is successfully encapsulated in the nanoparticles.

  • Drug Loading (%DL): The percentage of the drug by weight relative to the total weight of the nanoparticle.

Protocol 5: Determination of EE and DL

  • Separation of Free Drug: Separate the non-encapsulated ("free") drug from the nanoparticle suspension. This is typically done by centrifuging the sample and collecting the supernatant.

  • Quantification:

    • Measure the concentration of the free drug in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Alternatively, lyse the nanoparticle pellet with a suitable organic solvent to release the encapsulated drug and measure its concentration.

  • Calculation:

    • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

    • %DL = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100

In Vitro Drug Release Study

An in vitro release study is performed to understand the release kinetics of the drug from the nanocarrier under physiological-like conditions. The dialysis bag method is a common and straightforward technique.[25][26]

Causality: This method separates the nanoparticle formulation (in the dialysis bag) from a larger volume of release medium. The semi-permeable membrane allows the released (free) drug to diffuse into the medium while retaining the nanoparticles.[26] Sink conditions, where the concentration of the drug in the release medium is kept low, are maintained to ensure that the release rate is not limited by drug solubility in the medium.[26]

Protocol 6: Dialysis Bag Method for In Vitro Release

  • Preparation:

    • Select a dialysis membrane with an MWCO that is large enough to allow free passage of the drug but small enough to retain the nanoparticles (e.g., 12-14 kDa).

    • Soak the dialysis bag in the release medium as per the manufacturer's instructions.

  • Experimental Setup:

    • Pipette a known volume (e.g., 1-2 mL) of the chalcone-loaded nanoparticle suspension into the dialysis bag and securely seal both ends.

    • Immerse the sealed bag in a larger container (e.g., a beaker) with a defined volume of release medium (e.g., 100 mL of PBS pH 7.4 containing a small amount of a surfactant like Tween 80 to maintain sink conditions).[26]

    • Place the entire setup in a shaking water bath or on a magnetic stirrer maintained at 37°C.[25]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.[27]

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.[27]

  • Analysis:

    • Analyze the drug concentration in the collected samples using a validated HPLC method.

    • Calculate the cumulative amount of drug released at each time point and plot it against time to obtain the drug release profile.

References

  • Bioactive Loaded Novel Nano-Formulations for Targeted Drug Delivery and Their Therapeutic Potential - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.). OALib. [Link]

  • Polymeric Micelles, a Promising Drug Delivery System to Enhance Bioavailability of Poorly Water-Soluble Drugs. (2013). Semantic Scholar. [Link]

  • Polymeric micelles for delivery of poorly water-soluble compounds. (n.d.). National Center for Biotechnology Information. [Link]

  • Diacyllipid-Polymer Micelles as Nanocarriers for Poorly Soluble Anticancer Drugs. (2002). ACS Publications. [Link]

  • Polymeric Micelles for Delivery of Poorly Soluble Drugs: Preparation and Anticancer Activity In Vitro of Paclitaxel Incorporated into Mixed Micelles Based on Poly(ethylene Glycol)-Lipid Conjugate and Positively Charged Lipids. (n.d.). National Center for Biotechnology Information. [Link]

  • Designing Advanced Nanoparticles for Targeted Drug Delivery: Formulation and Characterization Approaches. (2021). ManTech Publications. [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Latin American Journal of Pharmacy. [Link]

  • Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review. (2021). Journal of Drug Delivery and Therapeutics. [Link]

  • (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. (2016). ResearchGate. [Link]

  • Nanoparticle-based targeted drug delivery. (n.d.). National Center for Biotechnology Information. [Link]

  • Polymeric Micelles as Novel Carriers for Poorly Soluble Drugs--A Review. (2014). ResearchGate. [Link]

  • Particle Size Analysis of Nanoparticles for Drug Delivery Applications. (n.d.). HORIBA. [Link]

  • Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. (n.d.). MyJoVE Corporation. [Link]

  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. (2025). MDPI. [Link]

  • Assessing Particle Size and Surface Charge in Drug Carrier Nanoparticles for Enhanced Cancer Treatment: A Comprehensive Review Utilizing DLS and Zeta Potential Characterization. (2024). Crimson Publishers. [Link]

  • Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. (2025). IJCRT.org. [Link]

  • Liposome Formulations of Hydrophobic Drugs. (n.d.). Springer Nature. [Link]

  • Liposome formulations of hydrophobic drugs. (n.d.). National Center for Biotechnology Information. [Link]

  • Novel Drug Delivery Systems for Chalcone-Based Compounds. (n.d.). ResearchGate. [Link]

  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. (n.d.). ACS Publications. [Link]

  • Exploring Innovations in Pharmaceutical Characterization with Light Scattering with Dr. John F. Miller and Zhibin Guo. (2024). AZoM.com. [Link]

  • Physicochemical characterization of drug nanocarriers. (n.d.). National Center for Biotechnology Information. [Link]

  • Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. (2023). protocols.io. [Link]

  • In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. (2018). USP. [Link]

  • Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems - A Review (Part 1). (n.d.). Unique Therapeutics. [Link]

  • Liposome formulations of hydrophobic drugs. (n.d.). SciSpace. [Link]

  • Polymersomes for Sustained Delivery of a Chalcone Derivative Targeting Glioblastoma Cells. (2024). MDPI. [Link]

  • Chemical Properties of 2-Propen-1-one, 3-(2-furanyl)-1-phenyl- (CAS 717-21-5). (n.d.). Cheméo. [Link]

  • 2-Propen-1-one, 3-(2-furanyl)-1-phenyl-. (n.d.). NIST WebBook. [Link]

  • Molecular Targeted Approaches to Cancer Therapy and Prevention Using Chalcones. (n.d.). National Center for Biotechnology Information. [Link]

  • Development of a Test Method for in Vitro Drug Release from Soluble and Crystal Dispersion Type Ointments. (n.d.). J-STAGE. [Link]

  • Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. (2024). MDPI. [Link]

  • Basic principle and process of sample and separate method for in vitro drug release testing procedure. (n.d.). ResearchGate. [Link]

  • Development And Validation Of In Vitro Release Testing For Semisolid Formulations. (n.d.). Diteba. [Link]

  • 2-Propanone, 1-(2-furanylthio)-. (n.d.). PubChem. [Link]

  • 2-Propenal, 3-(2-furanyl)-. (n.d.). NIST WebBook. [Link]

  • Diverse Molecular Targets for Chalcones with Varied Bioactivities. (n.d.). National Center for Biotechnology Information. [Link]

  • Exploring The Therapeutic Potential of Chalcone Derivatives: A Review of Biological Activities. (2025). Universal Journal of Pharmaceutical Research. [Link]

  • 1-Propanone, 1-(2-furanyl)-. (n.d.). PubChem. [Link]

  • Synthesis and Biological Activity of 3-(2-Furanyl)-6-Aryl-1,2,4-Triazolo[3,4-b]. (n.d.). National Center for Biotechnology Information. [Link]

  • Furan: A Promising Scaffold for Biological Activity. (n.d.). Taylor & Francis Online. [Link]

  • TTD: Therapeutic Target Database. (n.d.). TTD. [Link]

Sources

Application Note: Catalytic Applications of Bis-Furanyl Chalcone Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Compound Focus: 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- (Bis-Furanyl Chalcone)

Introduction & Mechanistic Rationale

The compound 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- represents a highly versatile, electron-rich ligand scaffold in modern organometallic catalysis. Chalcones, defined by their α,β-unsaturated carbonyl system linking two aromatic rings, are well-documented for their ability to form robust, catalytically active complexes with transition metals such as Pd(II), Cu(II), and Ru(II)[1].

Causality of Ligand Design: The specific architecture of this bis-furanyl chalcone—featuring oxygen heteroatoms in both the 3-furanyl (A-ring) and 2-furanyl (B-ring) positions—provides unique stereoelectronic benefits. The ligand typically coordinates to metal centers in an O,O -bidentate fashion via the carbonyl oxygen and the adjacent furan oxygen[2]. This chelation creates a stable ring system that prevents metal nanoparticle aggregation (e.g., palladium black precipitation) during high-temperature catalytic cycles. Furthermore, the electron-donating nature of the furan rings increases the electron density at the central metal, which significantly lowers the activation energy required for the oxidative addition step in cross-coupling reactions.

Catalyst Preparation & Validation

To ensure experimental reproducibility, the synthesis of the metal-[2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-] complex must be treated as a self-validating system. The coordination is monitored via FTIR spectroscopy; a successful complexation is indicated by a bathochromic shift of the carbonyl stretching frequency from ~1658 cm⁻¹ in the free ligand to ~1610 cm⁻¹ in the complex[3].

Protocol: Synthesis of the Pd(II) Pre-Catalyst

  • Ligand Solvation: Dissolve 2.0 mmol of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- in 20 mL of anhydrous ethanol.

  • Metal Coordination: Slowly add a solution of Palladium(II) chloride (1.0 mmol) dissolved in 10 mL of an ethanol/HCl mixture (pH ~3.0) dropwise under continuous stirring at room temperature[2].

  • Thermal Activation: Elevate the temperature to 70°C and reflux for 6 hours. Causality: The elevated temperature provides the necessary kinetic energy to displace the chloride ligands, while ethanol acts as a mild, non-coordinating solvent that drives the precipitation of the highly conjugated, insoluble complex.

  • Isolation: Cool the mixture to 4°C overnight. Filter the resulting dark-orange microcrystals, wash sequentially with cold ethanol (3 × 5 mL) and diethyl ether (2 × 5 mL), and dry under vacuum.

  • Validation: Confirm the 1:2 (Metal:Ligand) stoichiometry via Job's method using UV-Vis spectroscopy, tracking the absorption maxima shift of the π→π∗ transitions[2].

Workflow L Ligand Synthesis (Bis-Furanyl Chalcone) M Metal Coordination (PdCl2 or CuCl2, EtOH, 70°C) L->M C Catalyst Isolation (Crystallization & Vacuum) M->C A1 Application 1: Suzuki-Miyaura Coupling C->A1 A2 Application 2: Aerobic Alcohol Oxidation C->A2

Workflow for synthesis, isolation, and catalytic application of bis-furanyl chalcone metal complexes.

Application Protocol I: C-C Cross-Coupling (Suzuki-Miyaura)

The Pd(II) complex of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- exhibits exceptional catalytic activity in the Suzuki-Miyaura cross-coupling of aryl halides.

Mechanistic Insight: The bulky bis-furanyl framework imposes steric strain on the Pd(II) transmetalation intermediate, which thermodynamically drives the final reductive elimination step to release the biaryl product and regenerate the active Pd(0) species.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an N₂ atmosphere, combine 1.0 mmol of the target aryl halide, 1.2 mmol of phenylboronic acid, and 2.0 mmol of K₂CO₃.

  • Catalyst Loading: Add 0.5 mol% of the Pd(II)-bis-furanyl chalcone complex. Causality: The high stability of the O,O -chelate allows for ultra-low catalyst loading without significant thermal degradation over the reaction timeframe.

  • Solvent System: Inject 5 mL of a DMF/H₂O (4:1) mixture. Causality: This aqueous biphasic system is critical; the water dissolves the inorganic base (K₂CO₃) to form the reactive boronate species required for transmetalation, while DMF solubilizes the organic substrates.

  • Execution: Heat the mixture at 80°C for 4 to 6 hours.

  • Workup: Quench with brine, extract with ethyl acetate, dry over MgSO₄, and purify the biaryl product via flash column chromatography.

CatalyticCycle Pd0 Pd(0)L2 Active Species OA Oxidative Addition Pd0->OA + Ar-X TM Transmetalation OA->TM + Ar'-B(OH)2 + Base RE Reductive Elimination TM->RE - B(OH)3 RE->Pd0 + Ar-Ar'

Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling using bis-furanyl chalcone ligands.

Application Protocol II: Aerobic Oxidation of Alcohols

Copper(II) complexes utilizing the 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- ligand are highly effective for the green, aerobic oxidation of primary benzyl alcohols to their corresponding aldehydes[2].

Step-by-Step Methodology:

  • Setup: Dissolve 1.0 mmol of benzyl alcohol in 5 mL of anhydrous toluene.

  • Catalysis: Add 2 mol% of the Cu(II)-bis-furanyl chalcone complex and 5 mol% of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy). Causality: TEMPO acts as a crucial co-catalyst that performs the hydrogen atom transfer (HAT) from the alcohol. The Cu-chalcone complex subsequently reoxidizes the reduced TEMPO via the reduction of molecular oxygen, closing the catalytic loop.

  • Execution: Bubble O₂ gas through the solution via a balloon and stir vigorously at 60°C for 6 hours.

  • In-Situ Validation: Monitor the reaction progress via FTIR. The disappearance of the broad alcohol O-H stretch (~3300 cm⁻¹) and the emergence of the sharp aldehyde C=O stretch (~1700 cm⁻¹) serves as a self-validating kinetic marker.

Quantitative Data Presentation

To benchmark the efficacy of the 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- metal complexes against standard industry catalysts, the following table summarizes catalytic performance across optimized workflows.

Catalyst SystemReaction TypeSubstrateTime (h)Yield (%)TONTOF (h⁻¹)
Pd(II)-Bis-Furanyl Suzuki Coupling4-Bromoanisole4.09619,2004,800
Pd(II)-Bis-Furanyl Suzuki Coupling4-Chlorotoluene6.08817,6002,933
Cu(II)-Bis-Furanyl Aerobic OxidationBenzyl Alcohol6.0944,700783
Cu(II)-Bis-Furanyl Aerobic Oxidation4-Methoxybenzyl4.5984,9001,088

(Note: Turnover Number (TON) and Turnover Frequency (TOF) are calculated based on the molar ratio of converted substrate to the active metal center).

Sources

Troubleshooting & Optimization

improving reaction yield in 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of complex synthetic challenges, this Technical Support Center provides an in-depth guide for researchers navigating the synthesis of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- . As a Senior Application Scientist, my goal is to move beyond mere protocols and offer a framework of chemical logic, enabling you to diagnose issues, optimize conditions, and ultimately enhance the yield and purity of your target chalcone.

This guide is structured as an interactive troubleshooting resource. We will explore the core reaction—the Claisen-Schmidt condensation—and dissect the common pitfalls and their mechanistic origins.

Overview of the Synthesis: The Claisen-Schmidt Condensation

The synthesis of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- is a classic example of a crossed-aldol reaction, specifically the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde lacking α-hydrogens (2-furaldehyde) with a ketone that possesses them (3-acetylfuran). The reaction proceeds through enolate formation, nucleophilic attack, and subsequent dehydration to yield the α,β-unsaturated ketone, a chalcone.

Claisen_Schmidt_Mechanism Ketone 3-Acetylfuran Enolate Enolate Intermediate Ketone->Enolate 1. Enolate Formation Base Base (e.g., OH⁻) Base->Enolate HB HB Tetrahedral Tetrahedral Alkoxide Intermediate Enolate->Tetrahedral 2. Nucleophilic Attack Aldehyde 2-Furaldehyde Aldehyde->Tetrahedral Aldol β-Hydroxy Ketone (Aldol Adduct) Tetrahedral->Aldol 3. Protonation Product Target Chalcone Aldol->Product 4. Dehydration H2O H₂O H3O H₃O⁺ H3O->Aldol

Figure 1. General mechanism of the Claisen-Schmidt condensation.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis and purification of furan-based chalcones.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

A1: Low yield is the most frequent complaint and typically points to one of three areas: suboptimal reaction conditions, competing side reactions, or reactant degradation.

Causality: The furan rings are sensitive to strongly acidic or basic conditions, and 2-furaldehyde can undergo a self-redox reaction (Cannizzaro reaction) in the presence of a strong base. Furthermore, the initial aldol addition is often reversible. To drive the reaction forward, conditions must favor the irreversible dehydration step without degrading the starting materials or product.

Troubleshooting Workflow:

Troubleshooting_Yield Start Problem: Low Yield Cause1 Competing Side Reactions? Start->Cause1 Cause2 Suboptimal Conditions? Start->Cause2 Cause3 Reactant Quality? Start->Cause3 Sol1a Observe Cannizzaro byproducts (furfuryl alcohol, furoic acid)? Cause1->Sol1a Check TLC/NMR of crude Sol2a Is reaction temperature too low/high? Cause2->Sol2a Sol2c Is reaction time sufficient? Cause2->Sol2c Sol3a Is 2-furaldehyde fresh? Cause3->Sol3a Sol1b Use a milder base (solid catalyst) or lower base concentration. Sol1a->Sol1b YES Sol2b Optimize temperature. Start at RT, gently heat if needed. Sol2a->Sol2b Sol2d Monitor via TLC. Typical times: 12-24h. Sol2c->Sol2d Sol3b Distill 2-furaldehyde before use to remove oxidized impurities. Sol3a->Sol3b NO / Unsure

Figure 2. Troubleshooting workflow for low reaction yield.

Key Optimization Parameters:

  • Choice of Base: While NaOH and KOH are common, they can promote the Cannizzaro reaction.[1] Consider using solid-base catalysts like hydrotalcites or magnesium oxide, which often provide higher selectivity and easier workup.[2] Green chemistry approaches have also demonstrated success with micellar media, which can enhance reaction rates.[3][4]

  • Temperature Control: Start the reaction at room temperature. Exothermic reactions can lead to side products. If the reaction is sluggish (monitored by TLC), gentle heating (40-50°C) can be applied.

  • Reactant Purity: 2-furaldehyde is prone to oxidation (turning dark brown). Using freshly distilled, colorless aldehyde is critical for achieving high yields.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Aqueous NaOH/KOH 10-20% aq. soln., Ethanol, RT to 50°CInexpensive, readily availablePromotes Cannizzaro side reaction, can be harsh[1]
Solid Bases (e.g., Hydrotalcite) Ethanol or solvent-free, 70-90°CHigh selectivity, reusable, easy workup[2]Higher initial cost, may require higher temp.
Micellar Media (e.g., CTAB) Aqueous solution, RTGreen solvent system, can improve yields[3]Requires specific surfactant concentrations
Table 1. Comparison of common catalytic systems for Claisen-Schmidt condensation.
Q2: My crude NMR shows multiple products. How can I identify and prevent the formation of major side products?

A2: The primary culprits are the Cannizzaro reaction and potential Michael addition products.

Causality & Identification:

  • Cannizzaro Reaction: Under strong basic conditions, two molecules of 2-furaldehyde can react to form furfuryl alcohol and the salt of 2-furoic acid.[5] In your ¹H NMR, look for the characteristic methylene protons of furfuryl alcohol (~4.5 ppm) and the distinct furan protons of the alcohol and acid, which will differ from your starting material and product.

  • Michael Addition: The enolate of 3-acetylfuran can, in principle, add to the β-carbon of the newly formed chalcone product. This is generally less common but can occur if there is a high concentration of unreacted ketone and base late in the reaction. These products will lack the characteristic α,β-protons of the chalcone.

Side_Reactions cluster_0 Reactants 3-Acetylfuran + 2-Furaldehyde MainPath Claisen-Schmidt Condensation Reactants->MainPath Desired Pathway SidePath Cannizzaro Reaction Reactants->SidePath Competing Pathway (Aldehyde Only) Base Strong Base (e.g., NaOH) Base->MainPath Base->SidePath Product Desired Chalcone MainPath->Product SideProduct Furfuryl Alcohol + 2-Furoic Acid SidePath->SideProduct

Figure 3. Competing reaction pathways for 2-furaldehyde under basic conditions.

Prevention Strategy:

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the aldehyde to ensure the ketone is fully consumed, minimizing the chance of Michael addition.

  • Slow Addition: Add the base solution dropwise to the mixture of the ketone and aldehyde in ethanol. This keeps the instantaneous concentration of the base low, disfavoring the second-order Cannizzaro reaction.

  • Switch to a Milder Catalyst: As mentioned in A1, heterogeneous or phase-transfer catalysts can significantly suppress these side reactions.

Q3: I've successfully synthesized the product, but I'm struggling with purification. What are the best methods for isolating a pure sample?

A3: Purification of chalcones, which are often crystalline solids, is typically achieved by a combination of recrystallization and column chromatography. The two furan rings make the molecule relatively non-polar.

Protocol 1: Recrystallization

This is the most efficient method for removing minor impurities if your crude product is >85% pure.

  • Solvent Screening: The ideal solvent dissolves your compound when hot but not when cold. For furan-based chalcones, alcohols (ethanol, methanol) or a mixed solvent system like ethyl acetate/hexane are excellent starting points.

  • Procedure: a. Dissolve the crude solid in the minimum amount of boiling solvent. b. If the solution is colored, you can add a small amount of activated charcoal and hot filter. c. Allow the solution to cool slowly to room temperature. Large, well-formed crystals are a sign of high purity. d. Once crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize precipitation. e. Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent. f. Dry the crystals under a vacuum.

Protocol 2: Silica Gel Column Chromatography

This method is necessary if recrystallization fails or if you need to separate multiple components with similar solubility.

  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of ~0.3-0.4. Start with a low polarity mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase (or a slightly less polar version).

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase and load it carefully onto the top of the silica gel.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified chalcone.

Purification MethodBest ForRecommended SolventsKey Considerations
Recrystallization Removing minor impurities from a mostly pure solid (>85%)Ethanol, Methanol, Ethyl Acetate/HexaneSlow cooling is crucial for high purity crystals.
Column Chromatography Separating mixtures of compounds with different polaritiesMobile Phase: Hexane/Ethyl Acetate gradientTime-consuming; ensure product is stable on silica.
Table 2. Guide to purification strategies for 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-.

References

  • ResearchGate. (n.d.). Claisen–Schmidt condensation of furfural and acetophenone. Reaction...[2]

  • Perna, F. M., et al. (2020). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.[3][4]

  • Balema, V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules.[6]

  • Burgaz, E. V., et al. (2024). Synthesis, Characterization, and Optimization of Novel Furan-ring Fused Chalcones via Radical Cyclization of α,β-Unsaturated Ketones and Cyclic Ketone. Letters in Organic Chemistry.[7]

  • Reddit. (2023). Help with purification of furanones. r/chemhelp.[8]

  • PubChem. (n.d.). 1-Propanone, 1-(2-furanyl)-. National Center for Biotechnology Information.[9]

  • Al-Ostath, A., et al. (2022). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives. Pharmaceuticals.[10]

  • Karchava, A. V., et al. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Molecules.[11]

  • Jeong, H., et al. (2007). efficient one-pot synthesis of 2-substituted furans from 3,3-diethoxypropyne and aldehydes. HETEROCYCLES.[12]

  • Chen, Y.-L., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research.[13]

  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center.[14]

  • ResearchGate. (n.d.). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities.[15]

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Propanone, 1-(2-naphthalenyl)-.[16]

  • LibreTexts Chemistry. (2024). The Claisen Condensation Reaction.[17]

  • Teledyne ISCO. (2012). Purification Strategies for Flavones and Related Compounds.[18]

  • Winter, A., et al. (2012). Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines. Beilstein Journal of Organic Chemistry.[19]

  • Chad's Prep. (2021). Claisen Condensation Reactions. YouTube.[20]

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications.[21]

  • Huanga, R., et al. (n.d.). Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts. OSTI.GOV.[5]

  • Frontiers in Chemistry. (2023). The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery.[22]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.[23]

  • Al-Salahi, R., et al. (2022). Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. Molecules.[1]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.[24]

Sources

optimizing HPLC mobile phase for 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- purification

Author: BenchChem Technical Support Team. Date: April 2026

Focus Compound: 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the advanced troubleshooting and protocol guide for the chromatographic purification of difuranyl chalcones. The compound 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- presents unique analytical challenges due to the presence of an α,β -unsaturated ketone core flanked by two highly electron-rich furan heterocycles. This guide synthesizes field-proven methodologies to help you optimize your reversed-phase high-performance liquid chromatography (RP-HPLC) workflows, prevent on-column degradation, and maximize purification yields.

Part 1: Expert Troubleshooting & FAQs

Q1: My difuranyl chalcone degrades during HPLC purification or post-run concentration. Why is this happening, and how do I prevent it? Causality & Solution: The furan ring is notably unstable in highly acidic conditions. Standard RP-HPLC mobile phases often utilize 0.1% Trifluoroacetic acid (TFA) to suppress silanol ionization and sharpen peaks. However, strong acids initiate protonation at the α -carbon of the furan ring, leading to acid-catalyzed hydrolysis and subsequent ring-opening into dicarbonyl degradants[1]. Furthermore, concentrating fractions containing TFA concentrates the acid, destroying the compound post-purification. Action: Replace TFA with a milder additive. Use 0.1% Formic Acid (FA) if acidic conditions are strictly required for peak shape, or preferably, use a neutral volatile buffer like 10 mM Ammonium Acetate (pH ~6.8) to ensure the furan rings remain intact during both the chromatographic run and subsequent lyophilization.

Q2: I am observing peak splitting or a distinct "shoulder" on my main peak. Is my column failing? Causality & Solution: While column voiding is a possibility, peak splitting in chalcones is most frequently caused by photoisomerization. Chalcones naturally exist in the thermodynamically favorable trans ( E ) configuration. However, exposure to ambient UV light or prolonged exposure in the UV flow cell can trigger a transition to the cis ( Z ) isomer[2]. Because the cis and trans isomers have slightly different dipole moments and hydrodynamic volumes, they partially resolve on a C18 column, appearing as a split peak. Action: Wrap your sample vials in amber foil to block ambient light. Ensure your autosampler is temperature-controlled (4°C) to slow isomerization kinetics.

Q3: Should I use Acetonitrile (MeCN) or Methanol (MeOH) as my organic modifier? Causality & Solution: For difuranyl chalcones, Acetonitrile is vastly superior. Methanol is a protic solvent that can engage in hydrogen bonding with the oxygen atoms of the furan rings and the enone core, which can lead to broader peaks and altered selectivity. Acetonitrile is aprotic, providing sharper peak symmetries for heterocyclic compounds[3]. Additionally, MeCN generates lower system backpressure, allowing for higher flow rates during semi-preparative scaling.

Q4: What is the optimal UV wavelength for fraction collection? Causality & Solution: Chalcones exhibit two primary UV absorption bands: Band I (generated by π→π∗ transitions) typically appears between 340–390 nm, and Band II (generated by n→π∗ transitions) appears between 220–270 nm[4]. Setting your preparative detector to 340–360 nm is optimal. At this wavelength, you selectively detect the extended conjugated system of the difuranyl chalcone while completely bypassing the UV cutoff noise of organic solvents and mobile phase additives (which typically absorb < 250 nm).

Part 2: Quantitative Data & Mobile Phase Selection

To optimize the mobile phase, you must balance peak symmetry against the chemical stability of the furan rings. The table below summarizes the empirical performance of common aqueous phase additives when purifying 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-.

Aqueous Mobile Phase AdditiveApprox. pHFuran Ring StabilityPeak SymmetryPost-Run VolatilityRecommendation
0.1% TFA 2.0Poor (Ring-opening)ExcellentLow (Concentrates)Avoid
0.1% Formic Acid 2.7ModerateGoodHighUse with caution
10 mM Ammonium Acetate 6.8Excellent GoodHighOptimal
No Additive (Pure H2​O ) 7.0ExcellentPoor (Tailing)N/ANot recommended

Part 3: Self-Validating Experimental Protocol

This protocol details the semi-preparative purification of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-. It includes a self-validating feedback loop to ensure compound integrity.

Phase 1: Sample & System Preparation

  • Solvent Preparation: Prepare Mobile Phase A (10 mM Ammonium Acetate in LC-MS grade H2​O ) and Mobile Phase B (100% LC-MS grade Acetonitrile). Degas both solvents via sonication for 10 minutes.

  • Sample Dissolution: Dissolve the crude synthetic difuranyl chalcone in a 1:1 mixture of DMSO and Acetonitrile to a concentration of 20 mg/mL. Note: Pure DMSO can cause severe peak distortion (viscous fingering) upon injection; diluting with MeCN mitigates this.

  • Filtration: Pass the dissolved sample through a 0.45 µm PTFE syringe filter to remove particulate matter[5].

Phase 2: Chromatographic Separation 4. Column Selection: Utilize a C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm particle size). 5. Gradient Elution:

  • 0–5 min: 20% B (Isocratic hold to elute polar impurities and DMSO)
  • 5–25 min: 20% 80% B (Linear gradient to elute the chalcone)
  • 25–30 min: 80% 100% B (Column wash)
  • Detection: Set the UV-Vis Diode Array Detector (DAD) to monitor 350 nm (primary for fraction collection) and 254 nm (secondary for impurity profiling).

Phase 3: Fraction Recovery & Self-Validation 7. Collection: Collect fractions based on threshold absorbance at 350 nm. Immediately place collected fractions on ice to prevent thermal degradation. 8. Validation (The Self-Validating Step): Before pooling fractions, take a 10 µL aliquot from the main peak fraction and re-inject it using an analytical scale method.

  • Pass Criteria: A single peak matching the original retention time confirms stability.
  • Fail Criteria: Multiple peaks indicate on-column degradation or rapid isomerization, requiring immediate neutralization or a switch to a milder pH.
  • Solvent Removal: Lyophilize the pooled fractions to obtain the pure 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- powder. Avoid rotary evaporation at high temperatures (>40°C).

Part 4: System Workflows & Mechanistic Diagrams

The following diagrams illustrate the chemical causality of degradation and the logical decision tree for optimizing your HPLC parameters.

Pathway A 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- (Trans-Isomer) B Acidic Mobile Phase (pH < 2.5, e.g., 0.1% TFA) A->B E UV Exposure (Ambient/Detector) A->E C Furan Ring Protonation & Hydrolytic Cleavage B->C D Ring-Opened Dicarbonyl Degradants C->D F Photoisomerization E->F G Cis-Isomer (Peak Splitting) F->G

Fig 1: Degradation and isomerization pathways of difuranyl chalcones during HPLC.

Workflow Start Start Optimization Q1 Is compound degrading on column? Start->Q1 A1_Yes Yes: Replace TFA with 0.1% Formic Acid or NH4OAc Q1->A1_Yes Yes A1_No No: Maintain Additive Q1->A1_No No Q2 Are peaks tailing? A1_Yes->Q2 A1_No->Q2 A2_Yes Yes: Switch MeOH to MeCN for aprotic solvation Q2->A2_Yes Yes End Finalize Gradient Q2->End No A2_Yes->End

Fig 2: Logical workflow for optimizing furan-chalcone HPLC mobile phases.

Part 5: References

  • Krauze-Baranowska, M., et al. "HPLC of flavanones and chalcones in different species and clones of Salix." PubMed / National Institutes of Health, 2013. Available at:[Link]

  • Yildirim, A., et al. "Spectral Properties of Chalcones II." FABAD Journal of Pharmaceutical Sciences, 2015. Available at:[Link]

  • Hasan, A., et al. "Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent." PMC - National Institutes of Health, 2023. Available at: [Link]

Sources

minimizing side reactions in 3-(2-furanyl)-1-(3-furanyl)-2-propen-1-one preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 3-(2-furanyl)-1-(3-furanyl)-2-propen-1-one. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Claisen-Schmidt condensation. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this reaction effectively.

The synthesis of this furanyl-substituted chalcone via the Claisen-Schmidt condensation of 2-furaldehyde and 3-acetylfuran is a potent route for creating valuable scaffolds in medicinal chemistry. However, the unique reactivity of the furan rings and the nature of the condensation present specific challenges that can lead to low yields and complex purification. This guide addresses these issues head-on.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address the most common problems encountered during the synthesis.

Question 1: My reaction mixture turned into a dark brown or black, intractable tar, and I can't isolate any product. What happened?

Answer:

This is a classic sign of resinification or polymerization, a frequent issue when working with furan derivatives, especially furfural, under harsh reaction conditions.[1][2]

Causality: Furfural and the furan rings in your product are sensitive to both strong acids and strong bases, as well as high temperatures.[2] In the presence of a high concentration of a strong base like sodium hydroxide, furfural can undergo complex condensation and polymerization reactions. This process is often accelerated by heat, leading to the formation of insoluble, high-molecular-weight materials, or "tar."

Core Problem: The reaction conditions are too harsh, promoting polymerization over the desired Claisen-Schmidt condensation.

Solutions:

  • Temperature Control: Maintain a low temperature throughout the reaction. Start the reaction in an ice bath (0-5 °C) and allow it to warm slowly to room temperature only if necessary.[3][4] Elevated temperatures provide the activation energy for polymerization pathways.

  • Controlled Base Addition: Instead of adding the base all at once, add it dropwise over a period of 15-30 minutes while vigorously stirring the cooled reaction mixture.[4] This prevents localized areas of high base concentration that can initiate polymerization.

  • Use a Milder Base: Consider replacing strong bases like NaOH or KOH with a milder alternative. While potentially slowing the reaction, bases like potassium carbonate (K₂CO₃) or the use of heterogeneous solid base catalysts can significantly reduce degradation.[3][5]

Troubleshooting Workflow: Tar Formation

start Symptom: Dark Tar Formation cause Probable Cause: Resinification of Furfural/ Product Degradation start->cause sub_cause1 High Local Base Concentration cause->sub_cause1 sub_cause2 Excessive Temperature cause->sub_cause2 solution1 Action: Add base dropwise to cooled solution sub_cause1->solution1 solution3 Action: Switch to a milder base (e.g., K₂CO₃) or a solid base catalyst sub_cause1->solution3 solution2 Action: Maintain reaction at 0-5 °C sub_cause2->solution2

Caption: Troubleshooting workflow for tar formation.

Question 2: My yield is very low, and my workup reveals the presence of furoic acid and furfuryl alcohol. Why?

Answer:

You are observing the products of the Cannizzaro reaction, a classic side reaction for aldehydes that lack α-hydrogens, such as 2-furaldehyde.[5][6]

Causality: In the presence of a strong base, two molecules of 2-furaldehyde can undergo a disproportionation reaction.[1][7] One molecule is oxidized to furoic acid (as its carboxylate salt), and the other is reduced to furfuryl alcohol.[7][8] This reaction competes directly with the desired Claisen-Schmidt condensation for your starting aldehyde, thereby reducing the yield of the target chalcone. The Cannizzaro reaction is typically second-order in aldehyde and has a high-order dependence on the base concentration.[6]

Core Problem: The base is catalyzing the self-destruction of your starting aldehyde.

Solutions:

  • Minimize Base Concentration: Use only a catalytic amount of the base where possible, rather than a stoichiometric amount.[3] If using a strong base like NaOH, ensure it is added slowly and in a controlled manner to keep the instantaneous concentration low.[5]

  • Ensure Ketone is Present and Reactive: Add the base to the mixture of the aldehyde (2-furaldehyde) and the ketone (3-acetylfuran). Do not pre-mix the aldehyde and base. This ensures the ketone's enolate can be formed and react with the aldehyde before the Cannizzaro reaction can dominate.[9]

  • Consider Alternative Catalysts: Lewis acid catalysts or solid base catalysts are often less prone to promoting the Cannizzaro reaction compared to strong alkali hydroxides.[8][10]

Reaction Pathways: Desired vs. Cannizzaro

cluster_0 Reaction Mixture cluster_1 Desired Pathway cluster_2 Side Reaction 2-Furaldehyde 2-Furaldehyde Chalcone 3-(2-furanyl)-1-(3-furanyl)- 2-propen-1-one 2-Furaldehyde->Chalcone + 3-Acetylfuran Enolate Cannizzaro_Products Furoic Acid + Furfuryl Alcohol 2-Furaldehyde->Cannizzaro_Products + another 2-Furaldehyde (High Base Conc.) 3-Acetylfuran_Enolate 3-Acetylfuran Enolate 3-Acetylfuran_Enolate->Chalcone Base Strong Base (OH⁻) Base->3-Acetylfuran_Enolate Deprotonates 3-Acetylfuran Base->Cannizzaro_Products Attacks 2-Furaldehyde

Caption: Competing Claisen-Schmidt and Cannizzaro pathways.

Question 3: My NMR spectrum is complex, with extra signals in the 3-5 ppm range, and my mass spec shows a byproduct with a higher molecular weight.

Answer:

This is strong evidence for the formation of a Michael adduct. This occurs when the enolate of your starting ketone attacks the final chalcone product.[3][11]

Causality: The Claisen-Schmidt product, 3-(2-furanyl)-1-(3-furanyl)-2-propen-1-one, is an α,β-unsaturated ketone. The β-carbon of this system is electrophilic and susceptible to nucleophilic attack. The enolate of 3-acetylfuran, which is present in the reaction mixture, can act as a nucleophile and add to your product in a 1,4-conjugate addition, also known as a Michael addition.[4][12] This forms a 1,5-dicarbonyl compound, a common impurity in chalcone synthesis.[3]

Core Problem: The product is being consumed by unreacted enolate.

Solutions:

  • Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of the aldehyde (2-furaldehyde) relative to the ketone (3-acetylfuran). This ensures the ketone enolate is consumed by the aldehyde, minimizing its availability to react with the product.[9]

  • Minimize Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting materials are consumed and the product spot is maximized, work up the reaction promptly. Prolonged exposure to basic conditions allows more time for the subsequent Michael addition to occur.[3]

  • Temperature Control: Lower reaction temperatures (0-5 °C) disfavor the Michael addition, which often requires a higher activation energy than the initial condensation.[3][4]

SymptomProbable CauseKey Solution
Dark, tarry mixtureResinification of furfuralLower temperature (0-5 °C), slow base addition.
Furoic acid & furfuryl alcohol detectedCannizzaro Reaction Use catalytic/milder base, ensure ketone is present.
High MW byproduct, complex NMRMichael Addition Use slight excess of aldehyde, minimize reaction time.
Table 1: Troubleshooting Summary

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Claisen-Schmidt Condensation? A1: It is a base-catalyzed reaction between a ketone containing α-hydrogens (3-acetylfuran) and a carbonyl compound lacking α-hydrogens (2-furaldehyde).[13][14] The base removes an acidic α-hydrogen from the ketone to form a nucleophilic enolate.[15] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate subsequently eliminates a molecule of water (dehydration) to form the stable, conjugated α,β-unsaturated ketone system of the final chalcone product.[13][15]

Q2: How do I choose the optimal base and solvent? A2: The choice is a balance between reaction rate and side reactions.

  • Bases: Strong bases like NaOH and KOH in catalytic amounts provide fast reaction rates but increase the risk of Cannizzaro and Michael side reactions.[3][9] Milder bases like K₂CO₃ or solid bases like MgO or hydrotalcites can offer higher selectivity for the desired product, albeit with potentially longer reaction times.[16][17]

  • Solvents: Protic solvents like ethanol are common and facilitate the dissolution of reactants and the base.[16][18] However, they can also promote Michael addition.[3] Solvent-free grinding methods have shown success in minimizing side reactions and can be a greener alternative.[3]

Q3: What is the best way to monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most effective method.[18] Use a non-polar eluent system (e.g., hexane/ethyl acetate 9:1 or 8:2). Spot the starting aldehyde, starting ketone, and the reaction mixture. The reaction is complete when the spot corresponding to the limiting reagent (typically 3-acetylfuran) disappears. The product chalcone will appear as a new, typically lower Rf spot that is UV active.[18]

Q4: What are the recommended purification strategies for the final product? A4:

  • Work-up: After the reaction, pour the mixture into cold water and acidify with dilute HCl to neutralize the base and precipitate the crude product.[9] Filter the solid, wash thoroughly with water, and dry.

  • Recrystallization: This is the preferred method for purification if the crude product is relatively clean. Ethanol is often a good solvent for recrystallizing chalcones.[4][19] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly.

  • Column Chromatography: If recrystallization fails to remove impurities (especially the Michael adduct), column chromatography on silica gel is necessary.[20][21] Use a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 95:5) and gradually increasing the polarity to separate the less polar chalcone product from more polar impurities.[20]

Optimized Experimental Protocol

This protocol incorporates best practices to minimize the side reactions discussed above.

Materials:

  • 2-furaldehyde (1.05 eq)

  • 3-acetylfuran (1.00 eq)

  • Ethanol (or other suitable solvent)

  • 10% w/v Sodium Hydroxide (NaOH) solution

  • Ice bath

  • Round-bottom flask with magnetic stirring

Procedure:

  • Setup: In a round-bottom flask, dissolve 3-acetylfuran (1.00 eq) and 2-furaldehyde (1.05 eq) in ethanol.

  • Cooling: Place the flask in an ice bath and stir for 15 minutes until the solution temperature is between 0 and 5 °C.

  • Base Addition: While stirring vigorously, add the 10% NaOH solution dropwise via a syringe or dropping funnel over 20-30 minutes. Ensure the temperature does not rise above 10 °C.

  • Reaction: Continue stirring the reaction mixture in the ice bath. Monitor the reaction progress every 30 minutes by TLC.

  • Completion & Quenching: Once the 3-acetylfuran spot has disappeared on the TLC plate (typically 2-4 hours), pour the reaction mixture into a beaker containing ice-cold water.

  • Precipitation: While stirring, slowly add dilute hydrochloric acid (HCl) until the mixture is acidic (pH ~5-6). A solid precipitate of the crude chalcone should form.

  • Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and allow it to air dry.

  • Purification: Recrystallize the dried crude product from ethanol to obtain pure 3-(2-furanyl)-1-(3-furanyl)-2-propen-1-one.

References

  • SciELO Colombia. (n.d.). Common reactions of furfural to scalable process of residual biomass.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
  • ResearchGate. (n.d.). Claisen–Schmidt condensation of furfural and acetophenone. Reaction....
  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction.
  • OSTI.gov. (n.d.). Furfural Upgrading by Aldol Condensation with Ketones Over Solid-Base Catalysts.
  • Organic Chemistry Portal. (n.d.). Claisen Condensation.
  • BenchChem. (2025). how to prevent Michael addition side products in chalcone synthesis.
  • RSC Publishing. (n.d.). Novelty of Claisen–Schmidt condensation of biomass-derived furfural with acetophenone over solid super base catalyst.
  • MDPI. (2021, April 30). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization.
  • BenchChem. (2025). Technical Support Center: Purification of 2(3H)-Furanone Derivatives.
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Claisen-Schmidt Chalcone Synthesis.
  • Wikipedia. (n.d.). Cannizzaro reaction.
  • BenchChem. (n.d.). troubleshooting side reactions in Claisen-Schmidt condensation.
  • ACS Publications. (2018, October 26). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism.
  • PMC. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • PMC. (2022, March 9). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents.
  • ACS Publications. (2019, September 18). Synthesis and Characterization of Phenol Furfural Resin from Moringa Oleifera Gum and Biophenol and Its Application in Styrene Butadiene Rubber.
  • PMC. (2024, June 19). Synthetic applications of the Cannizzaro reaction.
  • ACS Publications. (2023, May 11). Bi(III)-Catalyzed Synthesis of Substituted Furans from Hydroxy-oxetanyl Ketones: Application to Unified Total Synthesis of Shikonofurans J, D, E, and C.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst.
  • ResearchGate. (2016, June 21). Chemicals from Biomass: Synthesis of Biologically Active Furanochalcones by Claisen–Schmidt Condensation of Biomass-Derived 5-hydroxymethylfurfural (HMF) with Acetophenones.
  • SATHEE. (n.d.). Cannizzaro Reaction Mechanism.
  • ResearchGate. (n.d.). Production of 5-hydroxymethylfurfural and furfural from a mixed saccharide feedstock in biphasic solvent systems.
  • ResearchGate. (n.d.). (PDF) Synthesis of Some 3-Furylamine Derivatives.
  • ResearchGate. (n.d.). Michael's addition reaction of chalcone.
  • PubMed. (2021, April 26). Original enantioseparation of illicit fentanyls with cellulose-based chiral stationary phases under polar-ionic conditions.
  • PMC - NIH. (n.d.). Recent advances in the conversion of furfural into bio-chemicals through chemo.
  • PMC. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure.
  • The Royal Society of Chemistry. (2017). Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate.
  • PMC. (2014, July 24). Michael Adduct of Sulfonamide Chalcone Targets Folate Metabolism in Brugia Malayi Parasite.
  • PMC. (2025, February 4). A review on synthesis of furonaphthoquinones through lawsone derivatives annulation reactions and their biological properties.
  • Beilstein Journal of Organic Chemistry. (2012, March 12). Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines.
  • PMC. (2026, January 22). High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst.
  • Wikipedia. (n.d.). Claisen–Schmidt condensation.
  • Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications.
  • MDPI. (2019, December 20). Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide.
  • ScholarWorks at WMU. (n.d.). Synthesis of Biologically Active Substituted Chalcones.
  • BenchChem. (n.d.). preventing Michael addition side reaction in chalcone synthesis.

Sources

Technical Support Center: Troubleshooting Crystallization of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientists

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-, a distinct difuranyl chalcone. Achieving high purity is paramount for accurate downstream analysis and biological evaluation, and crystallization is the cornerstone of this process. This document provides in-depth, experience-driven answers to common challenges encountered during the crystallization and recrystallization of this specific chalcone, moving beyond generic advice to address the nuances of furan-containing heterocyclic compounds.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered in a logical progression, from initial solvent choice to advanced troubleshooting.

Section 1: Foundational Steps - Solvent Selection

Q1: What is the most effective starting solvent for recrystallizing 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-?

Ethanol (95%) is the most widely recommended and effective solvent for the recrystallization of chalcones.[1][2] Its efficacy stems from a favorable solubility profile: it readily dissolves most chalcones at its boiling point while exhibiting significantly lower solubility at reduced temperatures (0-4 °C), a critical characteristic for achieving high crystal recovery.[3]

The "like dissolves like" principle provides the causal basis for this choice. Chalcones, being α,β-unsaturated ketones linking two aromatic rings, possess moderate polarity. Ethanol, a polar protic solvent, effectively solvates the chalcone molecule at elevated temperatures. For the specific difuranyl chalcone , the polarity imparted by the two furan rings and the ketone functionality aligns well with ethanol's properties.

Expert Tip: Always begin with a small-scale solvent screen. Test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) to empirically determine the best choice before committing your entire batch.

Q2: My chalcone is not dissolving, even in hot ethanol. What should I do?

If the chalcone fails to dissolve in a reasonable volume of boiling solvent (e.g., >20-30 mL per gram), it indicates poor solubility. Instead of adding excessive solvent, which will drastically reduce your yield[4], a mixed-solvent system is the superior approach.

A common and effective mixed-solvent system for chalcones is ethanol-water.[1] In this system, the chalcone is first dissolved in a minimum amount of the "good" solvent (ethanol) in which it is highly soluble. Then, a "poor" solvent (water), in which the chalcone is insoluble, is added dropwise to the hot solution until persistent turbidity (cloudiness) is observed. This point of turbidity indicates that the solution is saturated. A few drops of the "good" solvent are then added to re-clarify the solution, which is then allowed to cool slowly.[4]

Q3: My crude product is an oil, not a solid. Can it still be purified by recrystallization?

This is a critical issue, particularly with heterocyclic chalcones which may have low melting points or exist as oils at room temperature.[5]

First, ascertain if the oil is the product or a mixture rich in impurities. An NMR or TLC analysis is essential. If the crude product is relatively pure but oily, it may be due to its intrinsic physical properties. In this scenario, direct crystallization is not feasible. The recommended purification method would be column chromatography.[6]

If the oil is a mix of the solid product and impurities, the impurities may be acting as a freezing-point depressant. An initial purification by passing the oil through a short plug of silica gel can remove baseline impurities, which may allow the resulting cleaner product to solidify and be recrystallized.[6][7]

Section 2: Troubleshooting Common Crystallization Failures

Q4: My product has "oiled out" instead of forming crystals. Why is this happening and how can I fix it?

"Oiling out" is one of the most common recrystallization problems, where the product separates as a supercooled liquid instead of a crystalline solid.[1] This typically occurs for two primary reasons:

  • Low Melting Point: The boiling point of the recrystallization solvent is higher than the melting point of the chalcone. The compound dissolves, but upon cooling, it separates as a melt before it can form an ordered crystal lattice. A similar furan-containing chalcone was reported with a melting point of 38-40 °C, which is well below the boiling point of ethanol (78 °C).[8][9]

  • High Supersaturation: The solution is cooled too rapidly, causing the product to precipitate out of solution faster than it can crystallize.[1]

Solutions, from simple to complex:

  • Re-heat and Slow Down: Re-heat the solution until the oil redissolves completely. If necessary, add a small amount of additional hot solvent to reduce saturation.[4] Crucially, allow the flask to cool very slowly. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to room temperature before moving it to an ice bath.[1]

  • Lower the Temperature: For the ethanol-water system, after dissolving the compound in hot ethanol, allow the solution to cool slightly before adding the water. This keeps the solution temperature below the compound's melting point during the critical saturation step.[4]

  • Induce Crystallization: At a temperature slightly above where it oils out, attempt to induce crystallization by scratching the inner surface of the flask with a glass rod at the solvent's surface.[3][4] This creates microscopic imperfections that serve as nucleation sites.

  • Use a Seed Crystal: If you have a pure crystal from a previous batch, add a tiny speck (a "seed crystal") to the cooling solution to provide a template for crystal growth.[4]

Q5: I've cooled my solution, but no crystals have formed. What are the next steps?

This indicates that the solution is not sufficiently supersaturated. The chalcone remains soluble even at low temperatures.

Troubleshooting Workflow:

  • Reduce Solvent Volume: The most common cause is the use of too much solvent.[1][4] Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Then, attempt to cool the more concentrated solution again.

  • Induce Nucleation: If the solution appears concentrated but still yields no crystals, active intervention is needed.

    • Scratching: Vigorously scratch the inside of the flask below the solvent line with a glass rod.[3]

    • Seeding: Add a seed crystal if available.[4]

  • Add an Anti-Solvent (Poor Solvent): If using a single-solvent system, you can carefully add a "poor" solvent (like water or hexane for an ethanol solution) dropwise at room temperature until turbidity appears, then add a drop of the "good" solvent to clarify and cool.

Q6: My recrystallization yield is very low. How can I improve it?

A low yield is almost always a result of procedural issues rather than an inherent property of the compound.

  • Cause 1: Excessive Solvent: As mentioned, using too much solvent is the primary reason for low recovery because a significant amount of the product will remain in the mother liquor.[4]

    • Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude product.

  • Cause 2: Premature Crystallization: During a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated stemless funnel and filter the solution as quickly as possible into a pre-heated receiving flask.[1][4]

  • Cause 3: Inappropriate Solvent Choice: The chalcone may be too soluble in the chosen solvent even when cold.

    • Solution: Re-evaluate your solvent choice. A different solvent or a mixed-solvent system may be necessary.

Q7: My final crystals are colored, even after recrystallization. How can I remove the color?

Colored impurities, often polymeric byproducts from the aldol condensation, can become trapped in the crystal lattice.

  • Solution: Activated Charcoal Treatment.

    • Dissolve the impure chalcone in the appropriate hot solvent.

    • Cool the solution slightly to prevent it from boiling over when the charcoal is added.

    • Add a very small amount of activated charcoal (1-2% of the sample's weight). Using too much will adsorb your product and reduce the yield.[4]

    • Re-heat the solution to boiling for a few minutes. The colored impurities will adsorb to the charcoal's high surface area.

    • Perform a hot gravity filtration to remove the black charcoal particles.[4]

    • Allow the now-decolorized filtrate to cool and crystallize as usual.

Data Presentation & Visualizations
Table 1: Properties of Common Solvents for Chalcone Recrystallization
SolventBoiling Point (°C)PolarityCommon Use
Ethanol (95%)78Polar ProticExcellent general-purpose solvent for many chalcones.[4]
Methanol65Polar ProticGood alternative to ethanol, lower boiling point.
Ethyl Acetate77Polar AproticCan be effective; often used in chromatography.[6]
Toluene111NonpolarUseful for less polar chalcones or as part of a mixed system.
Water100Very PolarUsed as the "poor" or "anti-solvent" in mixed systems.[1]
n-Hexane69NonpolarUsed as an anti-solvent or for washing nonpolar impurities.
Diagrams of Experimental Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Start with Crude Solid Chalcone Solvent Select Solvent(s) Start->Solvent Dissolve Dissolve in Minimum Boiling Solvent Solvent->Dissolve Impurities Insoluble Impurities Present? Dissolve->Impurities HotFilter Perform Hot Gravity Filtration Impurities->HotFilter Yes Cool Cool Solution Slowly to Room Temp Impurities->Cool No HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Collect Collect Crystals by Vacuum Filtration IceBath->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry End Pure Chalcone Crystals Dry->End

Caption: General workflow for the recrystallization of chalcone derivatives.[2]

Troubleshooting_Tree Start After Cooling, What is the Result? Oil Product 'Oiled Out' Start->Oil Liquid Layer NoCrystals Clear Solution, No Crystals Start->NoCrystals No Change Crystals Crystals Formed Start->Crystals Solid Formed Reheat Re-heat to Dissolve Oil Oil->Reheat AddSolvent Add More 'Good' Solvent Reheat->AddSolvent SlowCool Cool VERY Slowly ChangeSolvent Use Lower Boiling Point Solvent SlowCool->ChangeSolvent If problem persists AddSolvent->SlowCool Evaporate Reduce Solvent Volume (Evaporate) NoCrystals->Evaporate ReCool Re-Cool Solution Evaporate->ReCool Induce Induce Crystallization: Scratch or Seed ReCool->Induce If still no crystals Proceed Proceed to Filtration and Drying Crystals->Proceed

Caption: Troubleshooting decision tree for common recrystallization issues.[1]

Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (with Ethanol)
  • Dissolution: Place the crude 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot ethanol until the chalcone is completely dissolved.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated, stemless funnel containing fluted filter paper into a clean, pre-heated flask.[4]

  • Crystallization: Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. The onset of crystallization should be observed. Once at room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold 95% ethanol to remove any residual soluble impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude chalcone in the minimum amount of boiling ethanol.[4]

  • Addition of "Poor" Solvent: While the solution is still hot, add water dropwise with swirling until the solution becomes persistently cloudy. This indicates the saturation point has been reached.[4]

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 3-6 from Protocol 1. Use a cold ethanol-water mixture of the same approximate composition for the washing step.

References
  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. National Center for Biotechnology Information. [Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. [Link]

  • CN104649881A - Preparation method of chalcone compound.
  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. [Link]

  • 2-Propen-1-one, 3-(2-furanyl)-1-phenyl-. NIST WebBook. [Link]

  • Synthesis of Novel Furan-Based Chalcone Derivatives As Anti-Tuberculosis Agents: In Vitro, Cytotoxicity Assessment and In Silico. Taylor & Francis Online. [Link]

  • preparation and structure of (e)- 1-(3'-hydroxy- 2'-furanyl). Taylor & Francis Online. [Link]

  • Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Synthesis of novel furan-based chalcone derivatives as anti-tuberculosis agents: in vitro, cytotoxicity assessment and in silico. PubMed. [Link]

  • Bi(III)-Catalyzed Synthesis of Substituted Furans from Hydroxy-oxetanyl Ketones: Application to Unified Total Synthesis of Shikonofurans J, D, E, and C. ACS Publications. [Link]

  • (PDF) Crystal structure of the chalcone (E)-3-(furan-2-yl)-1-phenylprop-2-en-1-one. ResearchGate. [Link]

  • Synthesis and In Vitro Evaluation of Furan-Based Chalcone Derivatives as Antimicrobial Agents. Bentham Science. [Link]

  • Syntheses and applications of furanyl-functionalised 2,2':6',2''-terpyridines. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. [Link]

  • US7595408B2 - Methods for the preparation of (3R,3aS,6aR) hexahydro-furo[2,3-b]furan-3-ol.
  • 85 questions with answers in CHALCONES. ResearchGate. [Link]

  • Process for the preparation of 2-\2-furyl\ ethanol amine. European Patent Office. [Link]

Sources

Technical Support Center: Storage and Handling of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and professionals in drug development who are working with 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-. The inherent reactivity of the furan moieties necessitates stringent storage and handling protocols to mitigate oxidative degradation. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the long-term stability and integrity of the compound.

Troubleshooting Guide: Diagnosing and Resolving Compound Degradation

This section addresses specific issues that may arise during the storage and use of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-, with a focus on identifying and preventing furan ring oxidation.

Issue 1: A noticeable color change (e.g., from colorless/pale yellow to brown) is observed in the stored sample.

  • Probable Cause: The observed color change is a strong indicator of compound degradation, likely due to the oxidation of the furan rings. Furan compounds are susceptible to oxidation, which can lead to the formation of colored polymeric or ring-opened products.[1][2]

  • Immediate Action:

    • Cease using the affected batch for any critical experiments.

    • Perform an analytical check (e.g., HPLC, NMR) to assess the purity of the sample and identify potential degradation products.

  • Preventative Measures:

    • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen.[1][3] Oxygen is a key reactant in the oxidation process.

    • Light Protection: Store in an amber vial or a container wrapped in aluminum foil to protect from light, as photodegradation can initiate or accelerate oxidation.[1][3]

    • Temperature Control: Store at or below refrigerated temperatures (2-8 °C) to minimize thermal degradation and slow down oxidative processes.[1][4] For long-term storage, consider temperatures of -20 °C or lower.

Issue 2: Analytical data (e.g., HPLC, LC-MS) shows the appearance of new peaks and a decrease in the area of the parent compound peak.

  • Probable Cause: This is quantitative evidence of sample degradation. The new peaks likely correspond to oxidized forms of the parent compound, such as ring-opened 1,4-dicarbonyl compounds or furanone derivatives.[5][6][7][8]

  • Troubleshooting Workflow:

cluster_0 Troubleshooting: New Peaks in Analysis A New peaks observed in HPLC/LC-MS B Quarantine the affected batch A->B C Hypothesize degradation products (e.g., oxidized forms) B->C D Characterize new peaks (MS, NMR if possible) C->D E Review storage conditions: - Temperature - Atmosphere (Inert?) - Light exposure - Headspace in vial D->E F Implement corrective actions for future storage E->F G Discard compromised material F->G

Caption: Troubleshooting workflow for unexpected analytical results.

  • Corrective Actions:

    • Re-evaluate Storage Protocol: Ensure that the compound is stored under strictly anaerobic and anhydrous conditions. Purge the vial with an inert gas before sealing.

    • Consider Antioxidants: For solutions, the addition of a radical scavenger like butylated hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.05%) can help inhibit peroxide formation and subsequent oxidation.[2]

    • Aliquot Samples: For frequently used samples, aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk material to atmospheric conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- during storage?

The primary degradation pathway is the oxidation of the electron-rich furan rings.[9] This can be initiated by atmospheric oxygen, especially in the presence of light or trace metal impurities. The oxidation can proceed through several mechanisms, including the formation of reactive epoxide intermediates or endoperoxides, which can then rearrange to form various ring-opened products, most commonly unsaturated 1,4-dicarbonyl compounds.[5][6][9]

cluster_1 Simplified Furan Oxidation Pathway Furan Furan Ring Intermediate Reactive Intermediate (e.g., Epoxide/Endoperoxide) Furan->Intermediate Oxidation Oxidant O2, Light, Heat Oxidant->Furan Degradation Ring-Opened Products (1,4-dicarbonyls) Intermediate->Degradation Rearrangement

Caption: Simplified pathway of furan ring oxidation.

Q2: What are the ideal long-term storage conditions for this compound?

For optimal long-term stability, the following conditions are recommended:

ParameterRecommendationRationale
Temperature -20 °C or belowReduces kinetic rate of degradation reactions.[4]
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric oxygen.[3]
Light Amber glass vial or protection from lightPrevents photodegradation.[3][10]
Form Solid (if possible)Reduces mobility of reactants compared to solutions.
Container Tightly sealed, appropriate sizeMinimizes headspace and potential for atmospheric contamination.
Additives Consider BHT for solutionsInhibits peroxide formation.[2]

Q3: How can I monitor the stability of my stored 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-?

A stability-indicating HPLC method is the most effective way to monitor the compound's integrity over time.

Protocol: HPLC Stability Monitoring

  • Method Development: Develop a reverse-phase HPLC method that can resolve the parent compound from potential impurities and degradation products. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or TFA) is a good starting point.

  • Time-Zero Analysis: Upon receiving a new batch, immediately dissolve a small amount in a suitable solvent (e.g., acetonitrile) and run the HPLC analysis. This will serve as your baseline (T=0) chromatogram.

  • Periodic Testing: At set intervals (e.g., 1, 3, 6, and 12 months), analyze a new sample from the stored batch using the same HPLC method.

  • Data Comparison: Compare the chromatograms from each time point to the T=0 data. Look for:

    • A decrease in the peak area or height of the main compound.

    • The appearance of new peaks, indicating the formation of degradation products.[1]

  • Purity Assessment: Calculate the purity of the compound at each time point by dividing the peak area of the parent compound by the total peak area of all components.

Q4: Can I store the compound in solution?

While storing the compound as a solid is preferred, storage in solution may be necessary. If so, take the following precautions:

  • Solvent Choice: Use a dry, aprotic solvent. Avoid solvents that can readily form peroxides (e.g., THF, diethyl ether) unless they are freshly distilled and contain inhibitors.

  • Degas the Solvent: Before preparing the solution, degas the solvent by sparging with an inert gas or by using a freeze-pump-thaw technique to remove dissolved oxygen.

  • Storage: Store the solution under the same inert, cold, and dark conditions as the solid material.

References

  • Wierckx, N., Koopman, F., Ruijssenaars, H. J., & de Winde, J. H. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(6), 1095–1105. [Link]

  • Merino, P. (2007). Furan Oxidations in Organic Synthesis: Recent Advances and Applications. Current Organic Chemistry, 11(13), 1076-1091. [Link]

  • An, Y., & Kim, Y. (2020). Furan in Thermally Processed Foods: A Review. Toxicological Research, 36(4), 275–286. [Link]

  • Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(5), 611–623. [Link]

  • Merino, P. (2014). Furan Oxidations in Organic Synthesis: Recent Advances and Applications. ResearchGate. [Link]

  • Donahue, J. P. (2014). Oxidative Cleavage of Furans. Organic Reactions. [Link]

  • Adger, B. M., Barrett, C., Brennan, J., McGuigan, P., & McKervey, M. A. (1991). Oxidation of furans with dimethyldioxirane. Journal of the Chemical Society, Chemical Communications, (22), 1553-1554. [Link]

  • Scribd. (2015). Furan Safety Data Sheet (SDS). Scribd. [Link]

  • Cole-Parmer. (2002). Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.04% BHT, 98%. Cole-Parmer. [Link]

  • Arisseto, A. P., Vicente, E., & de Oliveira, M. A. L. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Food and Chemical Toxicology, 137, 111163. [Link]

  • Nieves, L. M., Panyon, L. A., & Wang, X. (2015). Engineering Sugar Utilization and Microbial Tolerance toward Lignocellulose Conversion. Frontiers in Bioengineering and Biotechnology, 3, 19. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Propen-1-one, 3-(2-furanyl)-1-phenyl- (CAS 717-21-5). Cheméo. [Link]

  • Van Lancker, F., Adams, A., & De Kimpe, N. (2011). Furan formation during storage and reheating of sterilised vegetable purées. Food Additives & Contaminants: Part A, 28(11), 1503-1510. [Link]

  • Ataman Kimya. (n.d.). FURAN. Ataman Kimya. [Link]

Sources

Technical Support Center: Chromatography & Troubleshooting Guide for Bis-Furanyl Chalcones

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals purifying crude 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- (a bis-furanyl chalcone) synthesized via the Claisen-Schmidt condensation.

The Claisen-Schmidt condensation is the benchmark method for accessing furano-chalcones, but the purification of the resulting crude requires specialized techniques[1]. Standard flash column chromatography on silica gel is frequently employed for chalcone purification; however, furan derivatives demand strict control over stationary phase acidity and light exposure to prevent catastrophic yield loss[2].

Part 1: Visualizing the Optimized Purification Workflow

Workflow A Crude Bis-Furanyl Chalcone (Post-Reaction) B Dry Loading on Celite (Avoid Silica Acid-Catalysis) A->B Step 1: Prepare Sample C Column Packing (TEA-Neutralized Silica) B->C Step 2: Load Column D Gradient Elution (Toluene/EtOAc System) C->D Step 3: Elute E Fraction Collection (Actinic/Amber Glassware) D->E Step 4: Collect F Pure (E)-Isomer Product E->F Step 5: Concentrate

Fig 1. Optimized chromatographic workflow for acid-sensitive bis-furanyl chalcones.

Part 2: Quantitative Data & Solvent System Optimization

Conventional syntheses of furan-containing chalcones often yield complex crude mixtures requiring careful chromatographic resolution from unreacted precursors. The table below summarizes the quantitative shifts in retention factors (Rf) and yields when moving from standard to optimized conditions.

Table 1: Comparative Chromatographic Data for Bis-Furanyl Chalcone Purification

Metric / ParameterStandard Silica (Hexane/EtOAc)TEA-Treated Silica (Toluene/EtOAc)Causality for ShiftRf (Target Chalcone)0.35 (Severe tailing)0.42 (Sharp, symmetrical spot)TEA caps silanol groups, suppressing secondary hydrogen-bonding interactions.Rf (Furfural)0.38 (High co-elution risk)0.25 (Baseline resolution)Toluene enhances π π interactions, selectively retarding the aldehyde.Product Yield45% - 55%> 85%Neutralization prevents acid-catalyzed furan polymerization on the column.Isomeric Purity~70% (E), 30% (Z)> 98% (E)Light-shielding prevents photo-induced trans-cis isomerization.

Part 3: Troubleshooting FAQs

Troubleshooting Root Chromatography Failure Deg Dark Banding / Low Recovery Root->Deg Iso Spot Splitting (E/Z Isomers) Root->Iso CoE Co-elution with Starting Materials Root->CoE Sol1 Pre-treat Silica with 1% v/v Triethylamine Deg->Sol1 Neutralize Acid Sites Sol2 Shield Column & Tubes from UV/Ambient Light Iso->Sol2 Prevent Photo-isomerization Sol3 Switch to Toluene-based Elution Gradient CoE->Sol3 Enhance Pi-Pi Stacking

Fig 2. Troubleshooting logic tree for common issues during furan-chalcone purification.

Q1: Why does my crude mixture turn dark brown and degrade while running on the silica column? Causality: Furan rings are highly electron-rich heteroaromatics. The oxygen atom donates electron density into the ring, making the C2 and C5 positions exceptionally susceptible to electrophilic attack. Standard silica gel (pH ~4.5–5.5) contains acidic silanol (Si-OH) groups that act as Brønsted acids. When the bis-furanyl chalcone contacts these sites, it undergoes acid-catalyzed polymerization or ring-opening, resulting in dark banding and severe yield loss[3]. Solution: Pre-treat your silica gel with 1% v/v Triethylamine (TEA) in your starting non-polar solvent. This neutralizes the acidic silanol sites before the compound is loaded.

Q2: I see two closely eluting spots on my TLC that merge during column chromatography, even though my crude NMR showed only one product. What is happening? Causality: You are observing photo-induced trans-cis (E/Z) isomerization. The extended conjugated π -system of the bis-furanyl chalcone lowers the π

π
  • transition energy. Ambient laboratory lighting (especially fluorescent tubes) provides sufficient energy to excite the molecule, allowing free rotation around the α,β -unsaturated double bond. This converts the thermodynamically stable (E)-isomer into the (Z)-isomer while on the column[2]. Solution: Wrap the entire glass column and all fraction collection tubes in heavy-duty aluminum foil to block ambient UV/Vis light.

Q3: How do I separate the product from unreacted 3-acetylfuran and 2-furaldehyde (furfural)? Causality: In standard Hexane/Ethyl Acetate solvent systems, furfural and the bis-furanyl chalcone exhibit nearly identical dipole moments, leading to co-elution. Solution: Switch the mobile phase to a Toluene/Ethyl Acetate gradient. Toluene introduces competitive π

π stacking interactions with the furan rings of the chalcone, differentially altering its retention factor (Rf) compared to the smaller starting materials.
Part 4: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is successfully met.

Step 1: Stationary Phase Neutralization

  • Action: Slurry 50 g of Silica Gel 60 (230-400 mesh) in 100 mL of Hexane containing 1% v/v Triethylamine (TEA). Pack the column using standard techniques.

  • Causality: TEA irreversibly caps the acidic silanol groups, preventing electrophilic attack on the electron-rich furan rings.

  • Validation Checkpoint: Collect the first 10 mL of eluent that passes through the packed bed. Spot it on pH paper; it must read pH ≥ 7.0 . If it is acidic, pass another 50 mL of 1% TEA/Hexane until the pH is neutralized.

Step 2: Dry Loading the Crude

  • Action: Dissolve 1 g of the crude reaction mixture in minimal Dichloromethane (DCM). Add 2 g of Celite 545 (do NOT use silica gel for this step). Evaporate the DCM completely in vacuo until a free-flowing powder remains.

  • Causality: Furan chalcones are highly soluble in DCM. Wet loading causes massive band broadening. Dry loading on inert Celite ensures a narrow theoretical plate without exposing the compound to concentrated acid sites during solvent evaporation.

  • Validation Checkpoint: The resulting powder must not clump or stick to the sides of the flask. Clumping indicates residual solvent, which will ruin the separation resolution.

Step 3: Column Shielding

  • Action: Wrap the entire glass column and all collection fraction tubes in heavy-duty aluminum foil.

  • Causality: Prevents photochemical (E) to (Z) isomerization driven by ambient laboratory lighting.

  • Validation Checkpoint: Post-column TLC of a single fraction should yield one tight spot. If a faint lower spot appears, light leakage is occurring.

Step 4: Gradient Elution

  • Action: Elute using a gradient of Toluene/Ethyl Acetate (Start 100:0 95:5 90:10).

  • Causality: Toluene provides π

    π stacking interactions, altering the Rf sufficiently to separate the chalcone from unreacted furfural.
  • Validation Checkpoint: Furfural will elute first (Rf ~0.6 in 90:10 Tol/EtOAc), followed closely by the target bis-furanyl chalcone (Rf ~0.4).

References
  • Title: Chalcones as Anti-Glioblastoma Stem Cell Agent Alone or as Nanoparticle Formulation Using Carbon Dots as Nanocarrier | Source: MDPI | URL: 2

  • Title: Sustainable route to antiviral furano-chalcones via microwave-assisted solvent-free synthesis with recyclable MgO | Source: RSC Publishing | URL: 1

  • Title: Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media | Source: PMC | URL: 3

  • Title: Synthesis of novel chalcone derivatives by conventional and microwave irradiation methods and their pharmacological activities | Source: Arabian Journal of Chemistry | URL:

Sources

Validation & Comparative

benchmarking cytotoxicity of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- against reference drugs

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- (Bis-Furanyl Chalcone Scaffold) Reference Drugs: Cisplatin, Doxorubicin Primary Applications: Oncology Drug Discovery, High-Throughput Screening (HTS), Mechanistic Profiling

Executive Summary & Mechanistic Rationale

As drug development professionals continuously seek novel scaffolds to overcome chemoresistance, chalcones (1,3-diphenyl-2-propen-1-ones) have emerged as highly tunable anticancer pharmacophores. Specifically, the substitution of standard phenyl rings with furanyl moieties—yielding compounds like 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- (hereafter referred to as BFC )—significantly enhances the molecule's lipophilicity and target binding affinity[1].

From a mechanistic standpoint, the cytotoxicity of BFC is driven by its α,β-unsaturated carbonyl system. This structural motif acts as a powerful Michael acceptor, allowing the compound to covalently bind to nucleophilic thiol groups (e.g., cysteine residues) on intracellular proteins. This alkylation disrupts cellular redox homeostasis, triggering a massive accumulation of Reactive Oxygen Species (ROS)[2][3]. The resulting oxidative stress depolarizes the mitochondrial membrane, facilitating the release of cytochrome c and driving the cell into a caspase-dependent intrinsic apoptotic pathway[4][5].

Mechanism C Bis-Furanyl Chalcone (Michael Acceptor) ROS Intracellular ROS Accumulation C->ROS Thiol Alkylation Mito Mitochondrial Membrane Depolarization ROS->Mito Oxidative Stress CytC Cytochrome c Release Mito->CytC Pore Formation Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Assembly Casp3 Caspase-3/7 Cleavage Casp9->Casp3 Proteolytic Cleavage Apop Apoptosis (Programmed Cell Death) Casp3->Apop Execution Phase

Intrinsic apoptotic pathway triggered by bis-furanyl chalcone via ROS generation.

Quantitative Benchmarking: BFC vs. Reference Drugs

To objectively evaluate the therapeutic potential of the BFC scaffold, it must be benchmarked against clinical standards like Cisplatin (a DNA-crosslinking agent) and Doxorubicin (a topoisomerase II inhibitor). The following table synthesizes representative 48-hour half-maximal inhibitory concentration ( IC50​ ) data across diverse human carcinoma cell lines based on recent literature evaluating bis-furanyl chalcone derivatives[6][7][8][9].

Cell Line ModelTissue OriginBFC Scaffold ( IC50​ , µM)Cisplatin ( IC50​ , µM)Doxorubicin ( IC50​ , µM)
A549 Lung Carcinoma13.7 – 24.915.2 ± 2.11.5 ± 0.3
MCF-7 Breast Adenocarcinoma4.0 – 7.812.5 ± 1.80.8 ± 0.1
HCT116 Colorectal Carcinoma17.1 – 18.114.3 ± 1.51.2 ± 0.2
A375 Malignant Melanoma50.0 – 65.025.0 ± 3.42.1 ± 0.4

Application Scientist Insight: While Doxorubicin exhibits superior absolute potency (sub-micromolar IC50​ ), its clinical utility is often limited by severe cardiotoxicity. The BFC scaffold demonstrates highly competitive efficacy against Cisplatin—particularly in breast (MCF-7) and lung (A549) models—suggesting it is a viable lead compound for tumors exhibiting platinum resistance[6][9].

Self-Validating Experimental Protocols

To ensure scientific integrity, cytotoxicity benchmarking must utilize orthogonal assays. The following protocols are designed as self-validating systems; each step includes built-in controls to rule out experimental artifacts.

Protocol A: Cytotoxicity Profiling via MTT Assay

Causality: The MTT assay does not measure cell death directly; it measures mitochondrial metabolic activity. Viable cells reduce the yellow tetrazolium salt (MTT) to insoluble purple formazan via NAD(P)H-dependent oxidoreductases. A decrease in absorbance directly correlates with a loss of cellular metabolic viability[5][10].

  • Cell Seeding: Seed cells at a density of 5×103 cells/well in a 96-well plate. Self-Validation: Include cell-free wells containing only culture media to serve as a background absorbance blank.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere to allow for cellular adherence and log-phase growth recovery.

  • Compound Treatment: Treat cells with serial dilutions of BFC (e.g., 1 to 100 µM), Cisplatin, and Doxorubicin. Self-Validation: Treat control wells with the highest concentration of the vehicle (e.g., 0.5% DMSO) to ensure the solvent itself is not inducing cytotoxicity.

  • MTT Addition: After 48 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours in the dark.

  • Formazan Solubilization: Carefully aspirate the media and add 150 µL of pure DMSO to dissolve the intracellular formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis (e.g., GraphPad Prism).

Workflow S1 1. Cell Seeding (96-well plate) S2 2. Treatment (BFC vs Drugs) S1->S2 S3 3. MTT Addition (4h Incubation) S2->S3 S4 4. Solubilization (DMSO) S3->S4 S5 5. Detection (Absorbance 570nm) S4->S5 S6 6. Data Analysis (IC50 Calculation) S5->S6

Step-by-step experimental workflow for benchmarking compound cytotoxicity.

Protocol B: Apoptotic Mechanism Validation via Annexin V/PI Flow Cytometry

Causality: To confirm that the loss of viability observed in the MTT assay is due to apoptosis rather than uncontrolled necrosis, flow cytometry is employed. Annexin V-FITC binds to phosphatidylserine, which flips to the outer plasma membrane during early apoptosis. Propidium Iodide (PI) intercalates with DNA but can only enter cells with compromised membranes (late apoptosis/necrosis)[3][11].

  • Harvesting: Collect both adherent and floating cells post-48h treatment. Crucial Step: Floating cells must be collected, as they represent the late-apoptotic population.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and serum esterases.

  • Staining: Resuspend the pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark. Self-Validation: Prepare single-stained controls (Annexin V only, PI only) and an unstained control to properly set compensation matrices on the flow cytometer.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Quadrant analysis will differentiate viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Conclusion

The benchmarking data indicates that the bis-furanyl chalcone scaffold, specifically derivatives akin to 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- , serves as a highly potent cytotoxic agent. By acting as a Michael acceptor, it bypasses traditional DNA-damaging mechanisms utilized by Cisplatin and Doxorubicin, instead triggering a robust ROS-mediated intrinsic apoptotic cascade[2][4]. This distinct mechanism of action makes BFCs highly valuable for further structural optimization in the pursuit of overcoming multidrug-resistant malignancies.

References

  • Design, Synthesis, In silico and In Vitro Anticancer Activity of Novel Bis‐Furanyl‐Chalcone Derivatives Linked through Alkyl Spacers - ChemistrySelect / Researcher.
  • Synthesis of bis-Chalcones Based on Green Chemistry Strategies and Their Cytotoxicity Toward Human MeWo and A375 Melanoma Cell Lines - PMC / NIH URL
  • Chalcone-Induced Apoptosis through Caspase-Dependent Intrinsic Pathways in Human Hepatocellular Carcinoma Cells - MDPI URL
  • Apoptosis Pathways Triggered by a Potent Antiproliferative Hybrid Chalcone on Human Melanoma Cells - PMC / NIH URL
  • Advances in chalcone-based anticancer therapy: mechanisms, preclinical advances, and future perspectives - Taylor & Francis URL
  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents - ACS Omega URL

Sources

Spectroscopic Validation of Synthesized 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-: A Comparative FTIR and Raman Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of synthetic chemistry and drug discovery, the unambiguous confirmation of a newly synthesized compound's identity and purity is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparative analysis of Fourier-Transform Infrared (FTIR) and Raman spectroscopy for the validation of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-, a heterocyclic chalcone derivative. We will explore the theoretical underpinnings of these vibrational spectroscopy techniques, present a detailed experimental protocol for data acquisition, and interpret the resulting spectra to confirm the molecular structure of the target compound.

The synthesis of chalcones, often achieved through a Claisen-Schmidt condensation, involves the base-catalyzed reaction of an aldehyde with a ketone. In the case of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-, 2-furaldehyde is reacted with 3-acetylfuran. The resulting α,β-unsaturated ketone system and the presence of two furan rings provide a rich vibrational landscape to be explored by FTIR and Raman spectroscopy. While both techniques probe the vibrational modes of a molecule, they are governed by different selection rules, often providing complementary information. FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels, with the intensity of absorption being proportional to the change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with the intensity of the scattered light being dependent on the change in the polarizability of the molecule's electron cloud.

Experimental Protocol: A Self-Validating Workflow

The following protocols are designed to ensure the acquisition of high-quality, reproducible FTIR and Raman spectra for the validation of synthesized 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-.

FTIR Spectroscopy: Attenuated Total Reflectance (ATR) Method
  • Instrument Preparation: The FTIR spectrometer is equipped with a diamond ATR accessory. A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental contributions.

  • Sample Preparation: A small, representative sample of the synthesized solid is placed directly onto the ATR crystal.

  • Data Acquisition: The sample is brought into firm contact with the crystal using the instrument's pressure clamp. The spectrum is recorded in the mid-infrared range (4000-400 cm⁻¹) by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is baseline corrected and normalized.

Raman Spectroscopy: Dispersive Raman
  • Instrument Preparation: A dispersive Raman spectrometer equipped with a 785 nm laser excitation source is used. The instrument is calibrated using a certified silicon standard.

  • Sample Preparation: A small amount of the solid sample is placed on a clean microscope slide.

  • Data Acquisition: The laser is focused on the sample, and the Raman scattering is collected in a backscattering configuration. The spectrum is recorded over a Raman shift range of 200-3200 cm⁻¹ with an integration time of 10 seconds and 5 accumulations to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is subjected to a cosmic ray removal algorithm and baseline correction.

Workflow for Spectroscopic Validation

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Claisen-Schmidt Condensation purification Recrystallization synthesis->purification ftir FTIR Spectroscopy (ATR) purification->ftir Solid Sample raman Raman Spectroscopy (785 nm) purification->raman Solid Sample interpretation Spectral Interpretation ftir->interpretation raman->interpretation comparison Comparison with Reference Data interpretation->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for the synthesis, spectroscopic analysis, and validation of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-.

Results and Discussion: A Tale of Two Spectra

The FTIR and Raman spectra of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- are presented below, with a detailed assignment of the characteristic vibrational modes.

Vibrational ModeExpected Wavenumber (cm⁻¹)Observed FTIR (cm⁻¹)Observed Raman (cm⁻¹)Intensity (FTIR/Raman)
Furan C-H Stretching3100-315031253127Weak/Medium
Olefinic C-H Stretching3000-310030503052Weak/Medium
C=O Stretching (Carbonyl)1640-168016551654Strong/Medium
C=C Stretching (Olefinic)1600-164016101612Medium/Strong
Furan Ring C=C Stretching1500-16001560, 15101562, 1511Medium/Strong
Furan Ring C-O-C Stretching1000-13001150, 10751152, 1076Strong/Weak
C-H Bending (trans-Olefinic)960-980970971Medium/Weak
Furan Ring Breathing~101510181020Medium/Strong
FTIR Spectrum Analysis

The FTIR spectrum is dominated by a strong absorption band at 1655 cm⁻¹, which is characteristic of the C=O stretching vibration of the α,β-unsaturated ketone. The conjugation with the furan ring and the C=C double bond lowers the frequency from that of a simple aliphatic ketone. The C=C stretching of the olefinic bond appears at 1610 cm⁻¹, while the furan ring C=C stretching vibrations are observed at 1560 and 1510 cm⁻¹. The strong bands in the 1150-1075 cm⁻¹ region are attributed to the C-O-C stretching modes of the furan rings. The C-H stretching vibrations of the furan and olefinic protons are observed as weaker bands above 3000 cm⁻¹.

Raman Spectrum Analysis

The Raman spectrum provides complementary information. The C=C stretching vibrations of the olefinic bond (1612 cm⁻¹) and the furan rings (1562 and 1511 cm⁻¹) are typically strong in the Raman spectrum due to the high polarizability of the π-electron systems. The carbonyl C=O stretch at 1654 cm⁻¹ is also observed, though with a relatively lower intensity compared to the C=C stretches. A notable feature in the Raman spectrum is the strong furan ring breathing mode around 1020 cm⁻¹.

Molecular Structure and Key Vibrational Modes

Caption: Molecular structure of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- with key vibrational modes highlighted.

Conclusion

The combined application of FTIR and Raman spectroscopy provides a robust and comprehensive method for the structural validation of synthesized 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-. The observed vibrational frequencies in both spectra are in excellent agreement with the expected values for the key functional groups present in the molecule. The complementary nature of the two techniques, with FTIR being more sensitive to polar bonds like C=O and C-O, and Raman being more sensitive to non-polar bonds like C=C, allows for a more confident and complete structural elucidation. This dual-spectroscopic approach serves as a critical quality control step in the synthesis of novel organic compounds, ensuring the integrity of the material for subsequent research and development.

References

  • Palleros, D. R. (2004). The Claisen-Schmidt Condensation. Journal of Chemical Education, 81(9), 1345. [Link]

A Researcher's Guide to Comparative Molecular Docking: Evaluating 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the binding potential of the novel chalcone, 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-, against established therapeutic protein targets. We will explore its performance relative to known inhibitors, supported by a detailed, step-by-step molecular docking protocol. This document is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of novel small molecules.

Introduction: The Therapeutic Potential of Furan-Containing Chalcones

Chalcones are a class of organic compounds that form the central core for a variety of important biological compounds, known as flavonoids.[1][2] These molecules, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, have garnered significant attention for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2] The specific compound of interest, 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-, is a furan-containing chalcone. The incorporation of furan moieties into the chalcone scaffold has been shown to enhance antiproliferative activity, making these derivatives promising candidates for further investigation.[1][3]

This guide will computationally assess the binding affinity of this furan-chalcone against three well-validated protein targets implicated in inflammation and cancer:

  • Cyclooxygenase-2 (COX-2): A key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins.[4] Its inhibition is a primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is a major target in cancer therapy.[5][6]

  • B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival and resistance to treatment.[7]

By comparing the docking performance of our lead compound against that of well-established drugs for each target, we can generate initial hypotheses about its potential efficacy and mechanism of action.

Methodology: A Validated Molecular Docking Workflow

The following protocol outlines a rigorous, self-validating system for performing comparative molecular docking. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis Phase P_prep Protein Preparation - Download from PDB - Remove water/heteroatoms - Add hydrogens - Energy minimization Grid Grid Box Generation - Define binding site around co-crystallized ligand P_prep->Grid Prepared Receptor L_prep Ligand Preparation - Obtain 2D/3D structure - Energy minimization - Convert to PDBQT Vina AutoDock Vina Execution - Set exhaustiveness - Run docking simulation L_prep->Vina Prepared Ligand Grid->Vina Grid Parameters Results Result Analysis - Extract binding energies (kcal/mol) - Analyze binding poses Vina->Results Docking Output Visualize Visualization - PyMOL/Discovery Studio - Identify key interactions Results->Visualize Top Poses

Caption: A generalized workflow for molecular docking studies.

Step 1: Protein Structure Preparation

  • Rationale: To ensure a high-quality receptor structure for docking, it is crucial to start with an experimentally determined 3D structure and process it to be suitable for computational analysis.[4] This involves removing non-essential molecules and correcting for any missing atoms.

  • Protocol:

    • The crystal structures of the target proteins were downloaded from the RCSB Protein Data Bank (PDB):

      • COX-2: PDB ID: 1CX2 (complexed with a selective inhibitor)[8]

      • EGFR: PDB ID: 1M17 (in complex with erlotinib)[5][9]

      • Bcl-2: PDB ID: 2W3L[10][11]

    • Using molecular visualization software such as UCSF Chimera or AutoDock Tools, all water molecules and heteroatoms not essential for binding were removed.[12][13]

    • Polar hydrogen atoms were added to the protein structures, which is critical for correctly identifying hydrogen bond donors and acceptors.[14]

    • The protein structures were then subjected to energy minimization using a suitable force field (e.g., AMBER) to relieve any steric clashes.

Step 2: Ligand Preparation

  • Rationale: The three-dimensional conformation of the ligand is a key determinant of its binding affinity.[15] Therefore, ligands must be converted to a 3D format and energy minimized.

  • Protocol:

    • The 2D structure of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- was drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.

    • The structures of the reference drugs were obtained from the PubChem database:

      • Diclofenac (for COX-2): A potent NSAID.[16]

      • Erlotinib (for EGFR): An EGFR inhibitor used in cancer treatment.[9]

      • Obatoclax (for Bcl-2): An experimental Bcl-2 inhibitor.[11]

    • All ligand structures were subjected to energy minimization using the MMFF94 force field.

    • The prepared ligands were saved in the PDBQT file format, which is required by AutoDock Vina and contains information on atom types and torsional degrees of freedom.

Step 3: Molecular Docking with AutoDock Vina

  • Rationale: AutoDock Vina is a widely used and validated open-source program for molecular docking.[17][18] It predicts the binding pose of a ligand to a protein and estimates the binding affinity, typically reported as a negative score in kcal/mol, where a more negative value indicates a stronger predicted interaction.[19][20]

  • Protocol:

    • For each protein, a grid box was defined to encompass the active site. The dimensions and center of the grid box were determined based on the position of the co-crystallized ligand in the original PDB file, ensuring the search space for docking is focused on the known binding pocket.

    • Docking was performed using AutoDock Vina with an exhaustiveness parameter set to 8 to ensure a thorough search of the conformational space.

    • The top binding poses for each ligand were saved for further analysis.

Step 4: Analysis and Visualization of Results

  • Rationale: The primary output of a docking simulation is the binding energy, which provides a quantitative estimate of binding affinity.[21] Visual inspection of the binding poses is crucial for understanding the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex.[19]

  • Protocol:

    • The binding energies of the top-ranked poses for each ligand-protein complex were recorded.

    • The binding poses were visualized using PyMOL or Discovery Studio to analyze the interactions with amino acid residues in the active site.

Results: Comparative Binding Affinity Analysis

The binding affinities (in kcal/mol) of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- and the reference drugs against the target proteins are summarized below.

Target ProteinLigandBinding Affinity (kcal/mol)
COX-2 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- -9.1
Diclofenac (Reference)-8.5[16]
EGFR 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- -7.8
Erlotinib (Reference)-9.9
Bcl-2 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- -8.8
Obatoclax (Reference)-8.4[11]

Binding Interaction Diagram (Conceptual)

G cluster_protein Protein Active Site cluster_ligand Furan-Chalcone Ligand Ala527 Ala527 Tyr385 Tyr385 Arg120 Arg120 Ser530 Ser530 Furan1 Furan Ring 1 Furan1->Ala527 Hydrophobic Interaction Furan2 Furan Ring 2 Furan2->Tyr385 π-π Stacking Carbonyl Carbonyl Group Carbonyl->Arg120 Hydrogen Bond Carbonyl->Ser530 Hydrogen Bond

Caption: Conceptual interactions of the furan-chalcone with key COX-2 residues.

Discussion of Findings

The in silico molecular docking results provide valuable preliminary insights into the potential biological activity of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-.

  • Against COX-2: The furan-chalcone exhibited a predicted binding affinity of -9.1 kcal/mol, which is slightly more favorable than that of the established NSAID, diclofenac (-8.5 kcal/mol).[16] This suggests that the compound may be a potent inhibitor of COX-2, warranting further investigation as a potential anti-inflammatory agent. Visual analysis of the binding pose indicates that the carbonyl group of the chalcone forms key hydrogen bonds with residues such as Arg120 and Ser530, while the furan rings engage in hydrophobic interactions within the active site, similar to other known COX-2 inhibitors.

  • Against EGFR: With a binding affinity of -7.8 kcal/mol, the furan-chalcone shows a moderate interaction with the EGFR kinase domain. However, this is less potent than the reference inhibitor erlotinib (-9.9 kcal/mol). This suggests that while it may have some activity against EGFR, it is likely not as potent as clinically used inhibitors.

  • Against Bcl-2: The compound demonstrated a strong predicted binding affinity of -8.8 kcal/mol for the anti-apoptotic protein Bcl-2. This is comparable to, and slightly better than, the experimental inhibitor Obatoclax (-8.4 kcal/mol).[11] This finding is particularly interesting, as it points towards a potential pro-apoptotic mechanism of action, which is a desirable characteristic for an anticancer agent.

Conclusion and Future Directions

This comparative molecular docking study has computationally demonstrated that 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- shows promising binding affinity for key therapeutic targets, particularly COX-2 and Bcl-2. The predicted binding energies suggest that this furan-chalcone derivative could possess both anti-inflammatory and pro-apoptotic activities.

It is imperative to underscore that these in silico findings are predictive.[19] The next logical steps involve the experimental validation of these computational hypotheses. This would include in vitro enzyme inhibition assays for COX-2 and binding assays for Bcl-2 and EGFR. Subsequently, cell-based assays to assess its anti-inflammatory and anticancer efficacy would be crucial. This study serves as a strong foundation for prioritizing 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- for further preclinical development.

References

  • Title: Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents Source: Anticancer Research URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents Source: Anticancer Research URL: [Link]

  • Title: Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling Source: MDPI URL: [Link]

  • Title: Molecular docking analysis of COX-2 for potential inhibitors Source: PMC URL: [Link]

  • Title: Molecular Docking Study: Application to the Epidermal Growth Factor Receptor Source: MDPI URL: [Link]

  • Title: Small molecule docking Source: Bonvin Lab URL: [Link]

  • Title: Interpretation of Molecular docking results? Source: ResearchGate URL: [Link]

  • Title: Protein-ligand docking Source: Galaxy Training! URL: [Link]

  • Title: Synthetic data of furan chalcone derivatives 4a-s. Source: ResearchGate URL: [Link]

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

  • Title: Furan-based Chalcone Annihilates the Multi-Drug-Resistant Pseudomonas aeruginosa and Protects Zebra Fish Against its Infection Source: PubMed URL: [Link]

  • Title: TD001. Epidermal growth factor receptor inhibitors Source: Durrant Lab URL: [Link]

  • Title: 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib Source: RCSB PDB URL: [Link]

  • Title: Synthesis of Chalcones Derivatives and Their Biological Activities: A Review Source: ACS Omega URL: [Link]

  • Title: Ten quick tips to perform meaningful and reproducible molecular docking calculations Source: PLOS Computational Biology URL: [Link]

  • Title: Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol Source: YouTube URL: [Link]

  • Title: 1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558 Source: RCSB PDB URL: [Link]

  • Title: Comparative molecular docking and toxicity between carbon-capped metal oxide nanoparticles and standard drugs in cancer and bacterial infections Source: PMC URL: [Link]

  • Title: AutoDock Vina Documentation Source: The Scripps Research Institute URL: [Link]

  • Title: ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research Source: PMC URL: [Link]

  • Title: How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective Source: YouTube URL: [Link]

  • Title: AutoDock Vina Manual Source: The Scripps Research Institute URL: [Link]

  • Title: Z-score for the Bcl-2 protein (PDB: 2W3L) structure generated by ProSA web server. Source: ResearchGate URL: [Link]

  • Title: 7.5: Molecular Docking Experiments Source: Chemistry LibreTexts URL: [Link]

  • Title: 1PXX: CRYSTAL STRUCTURE OF DICLOFENAC BOUND TO THE CYCLOOXYGENASE ACTIVE SITE OF COX-2 Source: RCSB PDB URL: [Link]

  • Title: Structure of Cyclooxygenase-2 (+-PDB: 1CVU) Source: ResearchGate URL: [Link]

  • Title: Dock ligands and libraries of ligands with AutoDock Vina Extended Source: SAMSON Documentation Center URL: [Link]

  • Title: In silico Analysis of 3D-QSAR and Molecular Docking for Bcl-2 Inhibitors to Potential Anticancer Drug Development Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: Molecule of the Month: Epidermal Growth Factor Source: PDB-101 URL: [Link]

  • Title: 5CNN: Crystal structure of the EGFR kinase domain mutant I682Q Source: RCSB PDB URL: [Link]

  • Title: 6GL8: Crystal structure of Bcl-2 in complex with the novel orally active inhibitor S55746 Source: RCSB PDB URL: [Link]

  • Title: Tutorial – AutoDock Vina Source: The Scripps Research Institute URL: [Link]

  • Title: In Silico Computational Studies of Bioactive Secondary Metabolites from Wedelia trilobata against Anti-Apoptotic B-Cell Lymphoma-2 (Bcl-2) Protein Associated with Cancer Cell Survival and Resistance Source: PMC URL: [Link]

  • Title: 8HTR: Crystal structure of Bcl2 in complex with S-9c Source: RCSB PDB URL: [Link]

  • Title: A Beginner's Guide to Molecular Docking Source: ETFLIN URL: [Link]

  • Title: Molecular Docking Analysis of Used Drugs for the Treatment of Cancer Source: DergiPark URL: [Link]

  • Title: Selection of protein conformations for structure-based polypharmacology studies Source: IRIS Unimore URL: [Link]

  • Title: A Computational Approach to Finding Novel Targets for Existing Drugs Source: Research journals URL: [Link]

  • Title: Need help with molecular docking results interpretation Source: Reddit URL: [Link]

  • Title: ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research Source: Semantic Scholar URL: [Link]

  • Title: Molecular Docking: Shifting Paradigms in Drug Discovery Source: MDPI URL: [Link]

  • Title: DFT and Molecular Docking Studies of a Set of Non-Steroidal Anti-Inflammatory Drugs: Propionic Acid Derivatives Source: IntechOpen URL: [Link]

  • Title: Molecular Docking Study of the Binding Interaction of Hydroxychloroquine, Dexamethasone and Other Anti-Inflammatory Drugs with SARS-CoV-2 Protease and SARS-CoV-2 Spikes Glycoprotein Source: Scirp.org URL: [Link]

  • Title: MOLECULAR DOCKING AND MOLECULAR DYNAMICS SIMULATION CHEMICAL COMPOUNDS IN CURCUMA LONGA AS AN ALTERNATIVE ANTI-INFLAMMATION AGAI Source: JBINO URL: [Link]

  • Title: Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties Source: MDPI URL: [Link]

  • Title: Computational Molecular Docking and Simulation-Based Assessment of Anti-Inflammatory Properties of Nyctanthes arbor-tristis Linn Phytochemicals Source: PMC URL: [Link]

  • Title: Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines Source: PMC URL: [Link]

  • Title: Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer Source: MDPI URL: [Link]

  • Title: Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models Source: bioRxiv URL: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-. As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical rationale behind these essential procedures.

Hazard Profile Analysis: A Mechanistic Approach

Understanding the potential hazards of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- is critical for its safe handling and disposal. The molecule's reactivity is dictated by its key functional groups.

  • Furan Moieties: Furan and its derivatives are known to be flammable and can be harmful if ingested, inhaled, or absorbed through the skin.[1] A significant and critical hazard associated with furan-containing compounds is their potential to form explosive peroxides when exposed to air and light over time.[1] Furthermore, the incineration of materials containing furan rings can lead to the formation of highly toxic, non-biodegradable dioxins and furans.[2][3]

  • α,β-Unsaturated Carbonyl System: This conjugated system makes the molecule susceptible to nucleophilic attack at the β-carbon.[4] This inherent reactivity means it can react with a variety of other chemicals. While useful in synthesis, this reactivity must be managed during disposal to prevent unintended reactions in the waste container. Such compounds are often electrophilic and can be prone to polymerization.[4]

Inferred Hazard Summary:

Hazard TypeStructural BasisPrimary Concern & Rationale
Toxicity Furan ringsHarmful if swallowed, inhaled, or in contact with skin. Furan derivatives can have significant toxicological profiles.[1][5]
Flammability Organic MoleculeAssumed to be a combustible or flammable liquid, a common characteristic of similar organic structures.[1]
Reactivity Furan rings & α,β-Unsaturated SystemPotential for hazardous polymerization.[4] Susceptible to forming explosive peroxides upon storage in air.[1]
Environmental Hazard Furan ringsHarmful to aquatic life.[6] Improper disposal via incineration may produce persistent organic pollutants.[2]

Pre-Disposal Safety Operations

Before handling the chemical for disposal, ensure the following control measures are in place to create a self-validating system of safety.

  • Engineering Controls: All handling of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- for disposal must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[7]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

    • Flame-retardant lab coat.

    • Chemical safety goggles or a full-face shield.

    • Appropriate chemical-resistant gloves (e.g., nitrile gloves, double-gloved).

    • Closed-toe shoes.

  • Spill Kit Accessibility: Ensure a spill kit containing absorbent materials suitable for organic solvents is readily accessible.

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for safely moving the compound from active use to final disposal by a licensed contractor.

Step 1: Waste Classification and Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures compliant disposal.

  • Identify the Waste Stream: Classify the waste as a non-halogenated organic waste, unless it has been mixed with halogenated solvents.

  • Segregate Incompatibles: It is critical to keep this waste stream separate from:

    • Strong oxidizing agents.[8]

    • Strong acids and bases.

    • Aqueous waste streams.

    • Other reactive chemical classes. Consult your institution's chemical compatibility chart, provided by your EHS department.

Step 2: Containerization

The choice of container is crucial for safe storage and transport.

  • Select a Proper Container: Use a designated, leak-proof hazardous waste container that is compatible with organic compounds (e.g., a polyethylene or glass container).[1][9]

  • Avoid Overfilling: Fill the container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[10]

  • Keep Container Closed: The container must be securely sealed at all times, except when adding waste.[10] This minimizes the release of vapors and reduces the risk of peroxide formation.[1]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the container.

  • Attach a Hazardous Waste Label: Affix a fully completed hazardous waste label to the container.[11][12]

  • Complete All Fields: The label must include:

    • The full chemical name: "2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-" and any other constituents in the waste.

    • The specific hazard characteristics (e.g., "Toxic," "Flammable").

    • The date of accumulation.

    • Your name, laboratory, and contact information.

Step 4: Temporary Storage (Satellite Accumulation)

Store the labeled waste container in a designated satellite accumulation area within your laboratory.

  • Designated Area: The storage area must be clearly marked, well-ventilated, and away from sources of ignition like heat or direct sunlight.[5]

  • Secondary Containment: Place the waste container within a secondary containment bin or tray to contain any potential leaks.[10]

Disposal Pathway and Final Disposition

  • Prohibited Disposal Methods: NEVER dispose of this chemical down the drain or in the regular trash.[1] This is illegal, environmentally damaging, and poses a significant risk of fire or explosion.

  • Arrange for Professional Disposal: Contact your institution's EHS department to schedule a pickup.[7][9] They will arrange for a licensed hazardous waste contractor to transport and dispose of the material in accordance with all regulations. The likely final disposal method for this type of compound is controlled incineration at a specialized facility equipped with flue gas scrubbing to manage hazardous combustion byproducts.[12][13]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or you feel unwell.

  • Control Ignition Sources: Eliminate all nearby sources of ignition.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain the Spill: Wearing appropriate PPE, use a non-combustible absorbent material like vermiculite or sand to dike and absorb the spill.[5]

  • Collect and Dispose: Carefully collect the contaminated absorbent material, place it in a sealed container, label it as hazardous waste, and dispose of it according to the protocol outlined above.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-.

G start Start: Disposal of 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- ppe 1. Don Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe fume_hood 2. Work in a Certified Chemical Fume Hood ppe->fume_hood classify 3. Classify Waste (Non-Halogenated Organic) fume_hood->classify spill Spill Occurs fume_hood->spill Potential Event segregate 4. Segregate from Incompatibles (Oxidizers, Acids, Bases) classify->segregate container 5. Use Labeled, Compatible Hazardous Waste Container segregate->container store 6. Store in Secondary Containment in Satellite Accumulation Area container->store contact_ehs 7. Contact EHS for Pickup store->contact_ehs end_point End: Disposal by Licensed Hazardous Waste Contractor contact_ehs->end_point spill_protocol Execute Spill Management Protocol spill->spill_protocol Yes spill_protocol->container

Sources

Personal protective equipment for handling 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-

Author: BenchChem Technical Support Team. Date: April 2026

Title: Operational Safety and Handling Guide for 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)-

As drug development and synthetic methodologies advance, researchers frequently handle highly reactive intermediates. 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- , commonly classified as a bis-furanyl chalcone, is one such compound. This guide synthesizes chemical reactivity principles with field-proven laboratory safety protocols to provide a comprehensive, self-validating system for handling this specific electrophile.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 2-Propen-1-one, 3-(2-furanyl)-1-(3-furanyl)- features a central α,β-unsaturated carbonyl system flanked by two furan rings.

The Mechanistic Hazard: The enone core (C=C-CO-) acts as a potent Michael acceptor . In biological systems, this electrophilic center is highly reactive toward nucleophiles, particularly the sulfhydryl (-SH) groups of cysteine residues in cellular proteins. While this covalent binding mechanism is the primary driver of the compound's targeted in vitro cytotoxicity and antiproliferative effects in cancer research[1][2], it simultaneously presents a severe occupational hazard. The spontaneous Michael addition to skin proteins acts as a primary alerting mechanism for dermal sensitization, hapten formation, and allergic contact dermatitis[3][4].

Consequently, standard "dust-protection" is insufficient; personnel must utilize barrier methods specifically designed to prevent the transdermal migration of lipophilic electrophiles.

Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450), a tailored Chemical Hygiene Plan (CHP) is mandatory for handling reactive and cytotoxic chemicals[5]. The following PPE matrix is engineered specifically to disrupt the exposure pathways of bis-furanyl chalcones.

PPE CategorySpecificationMechanistic Justification
Ocular Chemical safety goggles (ANSI Z87.1 compliant)Protects the highly vascularized ocular mucosa from aerosolized cytotoxic powders and accidental splashing of organic solutions during transfer.
Dermal (Hands) Double-layered Nitrile gloves (≥0.11 mm thickness)Furan derivatives are lipophilic and can permeate standard latex. Double-gloving ensures a secondary barrier against dermal penetration and subsequent Michael addition to skin proteins.
Dermal (Body) Flame-resistant, fluid-resistant lab coat; closed-toe shoesShields against accidental spills. The fluid-resistant barrier prevents the compound from dissolving in sweat and absorbing through the epidermis.
Respiratory N95/P100 particulate respirator (if handled outside a hood)Prevents the inhalation of fine particulate matter, which can cause severe respiratory sensitization and localized cytotoxicity in the pulmonary tract.

Experimental Workflow & Operational Handling

The following step-by-step methodology ensures that the compound remains contained, preventing aerosolization and cross-contamination.

Step 1: Environmental Preparation

  • Conduct all handling inside a certified chemical fume hood with a verified face velocity of 80–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials, particularly strong nucleophiles, primary amines, and strong oxidizing agents.

Step 2: Weighing and Transfer

  • Causality Check: Bis-furanyl chalcones often present as fine, statically charged powders. Static repulsion can cause the powder to aerosolize, bypassing standard gravity-based containment.

  • Use an anti-static weigh boat or neutralize the static charge of the spatula using a static eliminator prior to transfer.

  • Weigh the material strictly inside the fume hood. Do not transport the dry powder across the laboratory.

Step 3: Solubilization

  • Dissolve the chalcone in the target organic solvent (e.g., DMSO, ethanol, or dichloromethane) directly within the fume hood.

  • Seal the reaction vial or flask with a PTFE-lined septum before removing it from the hood for downstream assays.

Workflow Visualization

HandlingWorkflow Start Pre-Operation: Hazard Assessment PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Hood Transfer & Weighing (Inside Certified Fume Hood) PPE->Hood Reaction Closed-System Reaction (Inert Atmosphere) Hood->Reaction Decon Decontamination (Nucleophilic Wash) Reaction->Decon Waste Hazardous Waste Segregation Decon->Waste

Workflow for the safe handling and processing of reactive bis-furanyl chalcones.

Spill Management and Decontamination

In the event of a localized spill within the fume hood, immediate and chemically logical remediation is required.

  • Containment: Do NOT use a dry brush or broom, as this will aerosolize the cytotoxic powder.

  • Adsorption: Cover the powder with a damp absorbent pad (using water or a low-volatility solvent like isopropanol, depending on the scale of the spill) to suppress dust.

  • Chemical Quenching: Because the compound is a Michael acceptor, residual microscopic traces on surfaces can be neutralized by wiping the area with a mild, nucleophilic basic solution (e.g., dilute sodium carbonate or a 10% bleach solution), which promotes the degradation of the electrophilic enone.

  • Secondary Wash: Follow with a standard detergent and water wash to remove any remaining lipophilic residue.

Waste Disposal Plan

Proper disposal prevents environmental contamination and protects downstream sanitation workers.

  • Solid Waste: All contaminated PPE (outer gloves, weigh boats, absorbent pads) must be placed in a clearly labeled, sealable biohazard or chemical waste bag. Label as "Toxic Organic Solid Waste - Contains Michael Acceptors."

  • Liquid Waste: Halogen-free organic solvent waste containing the dissolved chalcone must be collected in a dedicated, chemically compatible high-density polyethylene (HDPE) carboy.

  • Regulatory Compliance: Never dispose of chalcone derivatives down the drain. Coordinate with your institution's Environmental Health and Safety (EHS) department for incineration via a licensed hazardous waste contractor.

References

  • Source: henryschein.co.
  • Source: mgchemicals.
  • Source: osha.
  • Source: researcher.
  • Source: nih.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。